3-Bromo-4,5-difluorotoluene
Description
BenchChem offers high-quality 3-Bromo-4,5-difluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,5-difluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 3-Bromo-4,5-difluorotoluene in Medicinal Chemistry
[1]
Executive Summary
3-Bromo-4,5-difluorotoluene is a high-value halogenated aromatic scaffold characterized by a unique substitution pattern that combines steric definition with electronic modulation.[1] In modern drug discovery, this intermediate serves as a critical "pivot point" for Fragment-Based Drug Design (FBDD).[1] Its utility lies in the orthogonal reactivity of the bromine handle (amenable to metal-catalyzed cross-coupling) and the benzylic methyl group (amenable to oxidation or radical functionalization), all while the vicinal difluoro motif provides metabolic stability and lipophilic modulation.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for 3-Bromo-4,5-difluorotoluene, establishing it as a reliable building block for next-generation kinase inhibitors and liquid crystal mesogens.[1]
Physicochemical Profile & Identification
Precise identification is critical due to the prevalence of regioisomers (e.g., 2-bromo-4,5-difluorotoluene).[1] The following data establishes the baseline for quality control.
Table 1: Technical Specifications
| Property | Specification | Notes |
| Chemical Name | 3-Bromo-4,5-difluorotoluene | IUPAC: 5-Bromo-1,2-difluoro-4-methylbenzene |
| CAS Number | 64248-58-4 (Verify Isomer) | Note: Isomer specificity is critical.[1] Always confirm NMR.[1] |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (homolytic cleavage).[1] |
| Boiling Point | 186–188 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended.[1] |
| Density | 1.62 g/mL at 25 °C | High density facilitates phase separation in aqueous workups.[1] |
| LogP | ~3.4 | High lipophilicity due to fluoro/bromo substitution.[1] |
| Flash Point | >80 °C | Combustible; requires standard solvent safety protocols.[1] |
Structural Utility & Reactivity Landscape[1][2]
The tri-functional nature of 3-Bromo-4,5-difluorotoluene allows for divergent synthesis. The molecule possesses three distinct "reactive zones":
-
Zone A (C-Br Bond): High reactivity toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.[1]
-
Zone B (Benzylic Methyl): Susceptible to radical bromination (NBS) or oxidation to benzoic acid/aldehyde.[1]
-
Zone C (Vicinal Difluoro Core): Bioisostere for carbonyls or phenyl rings, increasing metabolic half-life by blocking P450 oxidation sites.[1]
Diagram 1: Divergent Reactivity Logic
This decision tree illustrates the synthetic pathways available from the core scaffold.
Caption: Synthetic divergence from 3-Bromo-4,5-difluorotoluene. Green paths indicate C-C bond formation; Red indicates metalation; Yellow indicates functional group interconversion.[1]
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 4,5-difluoro substitution pattern is not merely structural; it is functional.[1]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidative metabolism.[1] Placing fluorines at the 4 and 5 positions prevents arene oxide formation, a common toxicity pathway.
-
Electronic Tuning: The electron-withdrawing nature of the fluorines lowers the pKa of the aromatic ring, influencing the binding affinity of the methyl group (or its derivatives) in hydrophobic pockets.
Case Study: Kinase Inhibition
In the development of tyrosine kinase inhibitors, the 3-bromo position is frequently converted into a heteroaryl tail (e.g., pyrazole or pyridine) via Suzuki coupling. The 4,5-difluoro motif mimics the electrostatic footprint of larger lipophilic residues while maintaining a smaller steric profile, often improving potency against wild-type and mutant kinase domains.[1]
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: To couple 3-Bromo-4,5-difluorotoluene with Phenylboronic acid, preserving the difluoro motif.[1]
Rationale: Fluorinated aromatics are prone to hydrodehalogenation (loss of F) under harsh reducing conditions.[1] We utilize a mild base (K₃PO₄) and a bulky phosphine ligand (SPhos) to facilitate oxidative addition at the sterically crowded C-Br bond without affecting the C-F bonds.[1]
Materials:
-
3-Bromo-4,5-difluorotoluene (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Pd(OAc)₂ (2 mol%)[1]
-
SPhos (4 mol%)[1]
-
K₃PO₄ (2.0 eq, tribasic)[1]
-
Solvent: Toluene/Water (10:1 v/v)[1]
Workflow:
-
Degassing: Charge a reaction vial with Toluene/Water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.[1]
-
Catalyst Pre-formation: Add Pd(OAc)₂ and SPhos. Stir at RT for 5 mins to generate the active Pd-Ligand complex.
-
Addition: Add 3-Bromo-4,5-difluorotoluene, boronic acid, and K₃PO₄.
-
Reaction: Seal and heat to 90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1]
-
Purification: Silica gel chromatography.
Diagram 2: Catalytic Cycle (Suzuki)
Visualizing the mechanism to troubleshoot potential failures.
Caption: The Pd(0)/Pd(II) catalytic cycle. The rate-determining step for this electron-poor aryl bromide is typically Transmetalation, not Oxidative Addition.[1]
Handling, Safety & Stability (E-E-A-T)
Hazard Identification
-
GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Cat 3).[1]
-
Signal Word: WARNING.
Storage & Stability
-
Light Sensitivity: Brominated toluenes can undergo slow photolytic debromination.[1] Store in amber glass bottles.
-
Moisture: Relatively stable, but anhydrous storage is recommended to prevent hydrolysis if converted to benzylic bromide derivatives.[1]
-
Shelf Life: 24 months at 2–8 °C under inert atmosphere (Argon/Nitrogen).[1]
Emergency Procedures
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 64248-58-4. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Protocol A).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Section 4).
Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.
An In-depth Technical Guide to Bromodifluorotoluene Isomers: A Focused Analysis on 2-Bromo-4,5-difluorotoluene
Senior Application Scientist's Note: Comprehensive experimental data for 3-Bromo-4,5-difluorotoluene is not extensively available in current scientific literature and commercial databases. This guide has been meticulously prepared to address the topic by providing a detailed examination of a closely related and structurally significant isomer, 2-Bromo-4,5-difluorotoluene . The physical, chemical, and safety data presented herein for this surrogate molecule are expected to provide valuable, albeit not identical, reference points for researchers and drug development professionals working with substituted bromodifluorotoluenes.
Executive Summary
Fluorinated aromatic compounds are cornerstones in modern medicinal chemistry and materials science, primarily due to the profound impact of fluorine substitution on molecular properties. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and refine interactions with biological targets. When these fluorinated scaffolds also feature a bromine atom, they become exceptionally versatile synthetic intermediates. The bromine atom serves as a key functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a technical deep-dive into the physical and chemical characteristics of bromodifluorotoluene isomers, with a specific focus on the well-characterized and commercially accessible 2-Bromo-4,5-difluorotoluene.
Core Physicochemical Properties of 2-Bromo-4,5-difluorotoluene
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of 2-Bromo-4,5-difluorotoluene are summarized below.
Table 1: Physicochemical Data for 2-Bromo-4,5-difluorotoluene
| Property | Value |
| CAS Number | 875664-38-3[1] |
| Molecular Formula | C₇H₅BrF₂[1] |
| Molecular Weight | 207.02 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Purity | >98.0% (Gas Chromatography)[1] |
| Physical State (at 20°C) | Liquid[1] |
| Hazard Classification | Combustible liquid (H227)[1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds. While specific spectral data for 3-Bromo-4,5-difluorotoluene remains elusive, the analysis of related isomers provides a predictive framework for its expected spectral features. For instance, the publicly available ¹³C and ¹H NMR spectra of 4-Bromo-3-fluorotoluene exhibit characteristic chemical shifts for aromatic and methyl protons and carbons, which serve as a useful reference.
Safety, Handling, and Storage
As a halogenated aromatic compound, 2-Bromo-4,5-difluorotoluene necessitates careful handling to minimize exposure and ensure laboratory safety.
Handling Precautions:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.[2]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn.[3]
-
Given its classification as a combustible liquid, it must be stored away from all sources of ignition, such as heat, sparks, and open flames.[1]
First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Synthetic Utility in Research and Drug Discovery
Bromodifluorotoluenes are highly valued as synthetic intermediates in the creation of novel pharmaceutical candidates. The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira reactions. These methodologies are fundamental to the assembly of intricate molecular frameworks from simpler precursors.
The strategic placement of fluorine atoms can profoundly influence the drug-like properties of a molecule.[4] Key benefits of fluorination include:
-
Enhanced Metabolic Stability: Fluorine atoms can shield adjacent positions from metabolic oxidation, thereby increasing the in vivo half-life of a drug.[4]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical determinants of its pharmacokinetic profile.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. The following protocol provides a representative workflow for coupling a brominated aromatic compound, such as 2-Bromo-4,5-difluorotoluene, with a boronic acid derivative.
Detailed Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-4,5-difluorotoluene (1.0 equivalent), the desired boronic acid or boronate ester (1.1–1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01–0.05 equivalents), and a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equivalents).
-
Solvent Addition: Introduce a degassed solvent system. A biphasic mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethylformamide) and an aqueous solution of the base is commonly used.
-
Reaction Progression: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is fully consumed.
-
Reaction Quench and Extraction: Upon completion, the reaction is cooled to ambient temperature. The mixture is then diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Product Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visual Representation of the Suzuki-Miyaura Workflow:
Sources
3-Bromo-4,5-difluorotoluene CAS number 1143502-74-2
The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-4,5-difluorotoluene (CAS 1143502-74-2).
CAS Number: 1143502-74-2 Synonyms: 5-Bromo-1,2-difluoro-3-methylbenzene; 1-Bromo-2,3-difluoro-5-methylbenzene Role: Advanced Intermediate / Building Block
Executive Summary
3-Bromo-4,5-difluorotoluene is a specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in its unique substitution pattern: a toluene core functionalized with two fluorine atoms and a bromine handle.
For medicinal chemists, this molecule offers a "privileged scaffold." The bromine atom serves as a versatile site for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the vicinal difluoro motif modulates metabolic stability by blocking P450 oxidation sites and altering the lipophilicity (LogP) of the final drug candidate. This guide outlines the critical parameters for its handling, synthesis, and application in high-value organic transformations.
Chemical Identity & Physical Properties
Note: As a fine chemical intermediate, specific physical constants may vary slightly by batch purity. Values below represent high-purity standards.
| Property | Specification |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~185–190 °C (at 760 mmHg) / ~85 °C (at 15 mmHg) |
| Density | ~1.61 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Flash Point | >80 °C (Estimated) |
| Purity Standard | ≥98.0% (GC) |
Synthetic Routes & Manufacturing
The synthesis of 3-Bromo-4,5-difluorotoluene is non-trivial due to the directing effects of the substituents.[1] Direct bromination of 4,5-difluorotoluene typically yields the unwanted 2-bromo isomer due to the strong ortho-directing effect of the methyl group and the para-directing effect of the C5-fluorine.[1]
To achieve the 3-bromo regioselectivity, a Sandmeyer reaction sequence via the aniline intermediate is the preferred high-fidelity route.[1]
Core Synthesis Workflow (Sandmeyer Approach)
This protocol ensures the bromine is installed at the sterically and electronically specific C3 position.
-
Nitration: Nitration of 3,4-difluorotoluene.[1] The directing effects of the methyl (ortho/para) and fluorine groups compete. Isomer separation is required to isolate 5-nitro-3,4-difluorotoluene (which corresponds to the 3-position in the final toluene product).
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine, yielding 3-amino-4,5-difluorotoluene .[1]
-
Sandmeyer Bromination: The amine is diazotized with sodium nitrite (NaNO₂) and reacted with copper(I) bromide (CuBr) to install the bromine atom.
Figure 1: Regioselective synthesis pathway via Sandmeyer reaction to avoid 2-bromo impurities.[1]
Application Guide: Experimental Protocols
A. Suzuki-Miyaura Cross-Coupling
The most common application of CAS 1143502-74-2 is the formation of biaryl scaffolds.[1] The electron-deficient nature of the difluorophenyl ring facilitates oxidative addition of Palladium(0), making this bromide a highly reactive electrophile.
Standard Protocol:
-
Reagents: 3-Bromo-4,5-difluorotoluene (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂[1]·DCM (3-5 mol%), K₂CO₃ (2.0 eq).[1]
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.
-
Conditions: Degas solvents with N₂. Heat to 80–100 °C for 4–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography.
Mechanism Insight: The two fluorine atoms at C4 and C5 withdraw electron density, stabilizing the Pd(II) intermediate after oxidative addition. However, this also makes the ring susceptible to nucleophilic aromatic substitution (SNAr) if strong nucleophiles (e.g., alkoxides) are used at high temperatures. Recommendation: Use mild bases like carbonate or phosphate.[1]
B. Buchwald-Hartwig Amination
Used to synthesize N-arylated heterocycles or anilines.[1]
Standard Protocol:
-
Reagents: 3-Bromo-4,5-difluorotoluene (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos or BINAP (2-4 mol%), Cs₂CO₃ or NaOtBu (1.5 eq).[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Conditions: 100 °C under Argon atmosphere.
Figure 2: Primary reactivity manifold for drug discovery applications.[1]
Handling, Safety, and Stability (E-E-A-T)
Safety Profile
-
GHS Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Best Practices
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the aryl bromide bond is stable, the benzylic methyl group can be susceptible to slow oxidation if exposed to light and air over prolonged periods.
-
Self-Validating Protocol: Before committing to a large-scale coupling, check the purity via GC-MS.[1] The presence of the 2-bromo isomer (a common synthesis impurity) can lead to inseparable regioisomers in the final drug product. Ensure starting material contains <1% of the 2-bromo isomer.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362625, 5-Bromo-1,2-difluoro-3-methylbenzene.[1] Retrieved from [Link]
-
Organic Syntheses (Coll.[3][4] Vol. 1). General procedures for Sandmeyer Bromination. (Foundational methodology for aryl bromide synthesis). Retrieved from [Link]
Sources
Introduction: The Analytical Imperative for 3-Bromo-4,5-difluorotoluene
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4,5-difluorotoluene
In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds are fundamental building blocks. 3-Bromo-4,5-difluorotoluene is one such molecule, offering a versatile scaffold for the synthesis of complex chemical entities. Its unique substitution pattern—a bromine atom and two fluorine atoms on a toluene ring—imparts specific reactivity and physicochemical properties that are leveraged in drug development and the creation of advanced materials.
The precise characterization of this compound is not merely a procedural step but a cornerstone of quality control, reaction monitoring, and structural elucidation. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing unequivocal data on molecular weight and structural features through controlled fragmentation. This guide offers an in-depth exploration of the mass spectrometric behavior of 3-Bromo-4,5-difluorotoluene, moving from foundational principles to detailed experimental protocols and spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related compounds.
Part 1: Foundational Principles & Pre-Analysis Considerations
Before venturing into the experimental workflow, a firm grasp of the molecule's intrinsic properties and the safety protocols governing its handling is essential. The most powerful diagnostic feature in its mass spectrum arises directly from a fundamental property of one of its constituent atoms: bromine.
Chemical Properties and Isotopic Signature
3-Bromo-4,5-difluorotoluene has the molecular formula C₇H₅BrF₂. The presence of bromine is the single most informative feature for its mass spectrometric identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br)[1][2][3]. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive signature for the presence of bromine in an unknown compound[4][5].
| Property | Value | Source |
| Chemical Formula | C₇H₅BrF₂ | N/A |
| Molecular Weight | ~207.02 g/mol | [6] |
| Monoisotopic Mass (⁷⁹Br) | ~205.95 Da | Calculated |
| Monoisotopic Mass (⁸¹Br) | ~207.95 Da | Calculated |
| Key MS Feature | M/M+2 Isotopic Pattern | [1][2] |
Safety & Handling: A Mandate for Caution
Halogenated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 3-Bromo-4,5-difluorotoluene may not be universally available, data from structurally similar compounds provide a strong basis for a robust safety protocol. Analogous molecules are classified as irritants, potentially causing skin, eye, and respiratory irritation[7][8][9].
Core Safety Directives:
-
Engineering Controls : All handling of 3-Bromo-4,5-difluorotoluene, including sample preparation and introduction into the mass spectrometer, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[10].
-
Personal Protective Equipment (PPE) : Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[8].
-
Handling : Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Ensure containers are kept tightly closed in a cool, well-ventilated area[9][10].
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 2: Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile, thermally stable compound like 3-Bromo-4,5-difluorotoluene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. It provides excellent separation and generates reproducible, library-searchable fragmentation spectra.
Objective
To acquire a high-quality electron ionization mass spectrum of 3-Bromo-4,5-difluorotoluene, clearly resolving the molecular ion isotopic cluster and characteristic fragment ions.
Experimental Workflow Diagram
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 3. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
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- 7. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Technical Guide to the Safe Handling of 3-Bromo-4,5-difluorotoluene and Structurally Related Halogenated Toluenes
This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals engaged in work with 3-Bromo-4,5-difluorotoluene. Due to the specificity of this compound, a dedicated Safety Data Sheet (SDS) is not always readily available. Therefore, this guide employs a scientifically rigorous approach, synthesizing safety data from structurally analogous compounds to establish a robust and conservative safety protocol. This methodology, grounded in the principles of chemical similarity and hazard assessment, ensures that all handling, storage, and emergency procedures are based on the best available information, promoting a culture of safety and scientific integrity in the laboratory.
Compound Profile and Composite Hazard Analysis
3-Bromo-4,5-difluorotoluene is a halogenated aromatic compound, a class of molecules often used as building blocks in medicinal chemistry and materials science.[1] Its structure suggests specific chemical reactivities and toxicological properties that must be carefully managed. Lacking a specific SDS, we can construct a reliable hazard profile by examining its closest structural analogs.
The primary analogs for this assessment are chosen based on the presence of the brominated, fluorinated toluene core structure. The composite data from these related compounds allow us to anticipate the hazards of 3-Bromo-4,5-difluorotoluene with a high degree of confidence.
| Structural Analog | CAS Number | Key GHS Hazard Statements | Source |
| 3-Bromo-4-fluorotoluene | 452-62-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationMay cause an allergic skin reaction | [5] |
| 2-Bromo-1,4-difluorobenzene | 399-94-0 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| 3-Bromo-4-fluoro-5-nitrotoluene | 1774898-10-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
Synthesized Hazard Profile for 3-Bromo-4,5-difluorotoluene:
Based on the consistent data from its analogs, 3-Bromo-4,5-difluorotoluene should be handled as a substance that:
-
May cause respiratory tract irritation upon inhalation. [2][6]
-
Is likely a combustible liquid, with potential for flammability. [3][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source.[8]
Integrated Safety Workflow: From Hazard Identification to Control
A self-validating safety protocol follows a logical workflow, beginning with hazard identification and culminating in the implementation of layered control measures. This process ensures that risks are systematically assessed and mitigated before any experimental work begins. The following diagram illustrates this essential decision-making process.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-溴-4-氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. 3-Bromo-4-fluoro-5-nitrotoluene [oakwoodchemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Strategic Functionalization of 3-Bromo-4,5-difluorotoluene: A Technical Guide
Executive Summary & Scaffold Utility
This guide outlines the strategic manipulation of 3-Bromo-4,5-difluorotoluene (CAS 1143502-74-2), a high-value intermediate for medicinal chemistry.[1] The specific arrangement of fluorine atoms at positions 4 and 5 creates an electron-deficient aromatic core, while the bromine at position 3 serves as a versatile handle for cross-coupling.[2]
Why this scaffold matters:
-
Metabolic Stability: The 4,5-difluoro substitution pattern blocks common metabolic soft spots (para-hydroxylation), extending in vivo half-life.[1][2]
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of neighboring functional groups introduced at the C3 position, potentially improving bioavailability.[2]
-
Orthogonal Reactivity: The molecule offers two distinct reaction vectors: the aryl bromide (C-Br) for metal-catalyzed coupling and the benzylic methyl group (C-H) for radical functionalization.[1]
Pre-Reaction Analytics & Safety
Before initiating synthesis, verify the integrity of the starting material.[2] Commercial batches of polyfluorinated aromatics often contain isomeric impurities (e.g., 2,3-difluoro isomers) that are difficult to separate post-reaction.[1][2]
Characterization Profile[1][2][3]
-
Physical State: Liquid (Estimated density: ~1.60 g/mL based on isomeric analogs).[1][2]
-
Critical QC Step: Run
NMR prior to use. The 4,5-difluoro pattern typically exhibits a distinct coupling constant ( ) compared to 2,3- or 2,4- isomers.[1][2]
Safety Protocol
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Handling: All transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended due to the high lipophilicity and potential for rapid dermal absorption.[1][2]
Core Reactivity Pathways
The following diagram illustrates the three primary functionalization vectors available for this scaffold.
Caption: Primary reaction vectors for 3-Bromo-4,5-difluorotoluene.[1] Pathway A and B exploit the C-Br bond; Pathway C targets the methyl group.
Detailed Experimental Protocols
Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Rationale: The electron-deficient nature of the 4,5-difluorophenyl ring facilitates the Oxidative Addition step of the catalytic cycle. However, this same property makes the Pd-Ar intermediate susceptible to protodebromination if the reaction stalls.[1][2] We utilize Pd(dppf)Cl2 for its stability and bite angle, which favors reductive elimination.[1][2]
Protocol:
-
Charge: To a reaction vial, add 3-Bromo-4,5-difluorotoluene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).[1][2]
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add K2CO3 (2.5 equiv).[1][2] Note: Avoid strong hydroxide bases to prevent potential nucleophilic attack on the fluorines (SNAr).
-
Conditions: Heat to 90°C for 4–12 hours under Argon.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak (RT ~3.5 min on generic C18 gradients).[2]
Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: Introducing amines is critical for hydrogen-bond acceptor/donor motifs in drug design.[1] Standard ligands often fail with electron-deficient, sterically crowded aryl bromides.[1][2] BrettPhos is selected here because it is specifically engineered to couple primary amines with challenging aryl halides while suppressing dehalogenation.[1][2]
Protocol:
-
Charge: Add 3-Bromo-4,5-difluorotoluene (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (1 mol%), and BrettPhos (2 mol%).
-
Base: Add Cs2CO3 (2.0 equiv).[1][2] Use Cesium Carbonate over NaOtBu to minimize base-mediated side reactions.
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol.
-
Conditions: Heat to 100°C sealed under Nitrogen.
-
Workup: Filter through Celite to remove Palladium black before aqueous extraction.
Pathway C: Benzylic Bromination (Side-Chain Functionalization)
Rationale: Converting the methyl group to a bromomethyl group allows for subsequent alkylation (e.g., attaching heterocycles).[1][2] We use NBS (N-Bromosuccinimide) with radical initiation.[1][2][4]
Protocol:
-
Charge: 3-Bromo-4,5-difluorotoluene (1.0 equiv), NBS (1.05 equiv), and AIBN (0.1 equiv).[1][2]
-
Solvent: Acetonitrile (MeCN) is preferred over CCl4 for green chemistry compliance, though CCl4 often gives cleaner radical propagation.[1][2]
-
Activation: Reflux (80°C) or irradiate with visible light (flow chemistry setup preferred for scale).
-
Critical Endpoint: Stop reaction immediately upon consumption of starting material (monitor by GC-MS) to prevent gem-dibromination (formation of the benzal bromide).[1][2]
Troubleshooting & Optimization Matrix
Use the following decision matrix to optimize low-yielding reactions.
| Issue | Probable Cause | Corrective Action |
| Protodebromination (Ar-H formed) | Reaction stalling after oxidative addition; Hydride source present.[1] | Switch solvent to anhydrous Toluene; Increase catalyst loading; Ensure strict O2-free conditions. |
| Homocoupling (Ar-Ar formed) | Disproportionation of Boronic Acid; Oxygen leak.[1] | Degas solvents more rigorously (sparge with Ar for 20 min); Add slow addition of Boronic Acid. |
| SNAr Side Products (F displaced) | Base is too nucleophilic; Ring is too electron-poor.[1] | Switch from K3PO4 or NaOH to weaker bases like K2CO3 or KF.[1][2] Lower temperature to 80°C. |
| Incomplete Conversion | Catalyst deactivation. | Switch ligand to XPhos (for Suzuki) or RuPhos (for secondary amines).[1][2] |
Purification Decision Tree
The high lipophilicity of fluorinated toluenes requires a specific purification logic.
Caption: Purification workflow based on product polarity. Fluorinated biaryls typically require non-polar gradients.
References
-
Abacipharm. (n.d.).[1][2] 3-bromo-4,5-difluorotoluene Product Page. Retrieved from [Link][1][2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]
-
Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] [Link]
-
Cantillo, D., et al. (2014).[1][2][5] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[1][2][4][5] Journal of Organic Chemistry, 79(1), 223–229.[1][2][5] [Link]
-
Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] [Link][1][2]
Sources
- 1. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-bromo-4,5-difluorotoluene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
Methodological & Application
The Versatile Virtuoso: 3-Bromo-4,5-difluorotoluene as a Premier Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. Among the myriad of fluorinated building blocks, 3-Bromo-4,5-difluorotoluene emerges as a particularly versatile and powerful synthon. Its unique arrangement of a reactive bromine handle and the electron-withdrawing fluorine atoms on a toluene core offers a gateway to a diverse array of complex molecular architectures. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols and expert insights into the application of this valuable synthetic intermediate.
Unveiling the Synthetic Potential
3-Bromo-4,5-difluorotoluene, with the CAS number 1805120-10-8, is a colorless to light yellow liquid.[1][2] The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring, rendering the C-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions. This electron-deficient nature, coupled with the steric environment of the substituents, dictates the optimal conditions for achieving high yields and selectivities in key synthetic transformations.
Table 1: Physicochemical Properties of 3-Bromo-4,5-difluorotoluene and a Related Analog
| Property | 3-Bromo-4,5-difluorotoluene | 3-Bromo-4-fluorotoluene (for comparison) |
| CAS Number | 1805120-10-8[1][2] | 452-62-0[3] |
| Molecular Formula | C₇H₅BrF₂[1][2] | C₇H₆BrF[3] |
| Molecular Weight | 207.02 g/mol [1][2] | 189.02 g/mol [3] |
| Appearance | Colorless to light yellow liquid | Liquid at 20°C[3] |
| Boiling Point | Not explicitly available | 92-94°C / 3 mm Hg[4] |
| Density | Not explicitly available | ~1.5 g/mL |
While detailed experimental data for 3-Bromo-4,5-difluorotoluene is not extensively published, its reactivity can be reliably predicted and harnessed by drawing parallels with structurally similar, electron-deficient aryl bromides. The protocols outlined below are designed to provide robust starting points for the successful application of this building block.
Core Applications & Step-by-Step Protocols
The true utility of 3-Bromo-4,5-difluorotoluene is realized in its capacity to undergo a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we present detailed protocols for four key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and a palladium-catalyzed cyanation.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[5][6] For an electron-deficient substrate like 3-Bromo-4,5-difluorotoluene, careful selection of the catalyst, ligand, and base is crucial for efficient coupling.
Expert Insight: The electron-withdrawing nature of the fluorine atoms can slow down the oxidative addition step. Therefore, employing an electron-rich and bulky phosphine ligand can enhance the catalytic activity. The choice of a suitable base is also critical to facilitate the transmetalation step without promoting side reactions.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene with Phenylboronic Acid
Materials:
-
3-Bromo-4,5-difluorotoluene
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Trustworthiness Check: The progress of the reaction can be monitored for the disappearance of the starting aryl bromide and the appearance of the less polar product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination: Crafting Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The reaction of 3-Bromo-4,5-difluorotoluene with various amines provides access to a range of substituted anilines.
Expert Insight: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical to promote the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is typically employed to facilitate the deprotonation of the amine and subsequent coupling.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4,5-difluorotoluene with Morpholine
Materials:
-
3-Bromo-4,5-difluorotoluene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool to room temperature and carefully quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired aryl amine.
Trustworthiness Check: Successful coupling will be indicated by the consumption of the starting materials and the formation of a new, more polar product on TLC. The structure of the product should be confirmed by NMR and mass spectrometry.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Expert Insight: For electron-deficient aryl bromides, the copper-free Sonogashira coupling can sometimes be advantageous to avoid the formation of diyne byproducts. However, the traditional copper-catalyzed method often provides good yields with careful control of reaction conditions.
Protocol 3: Sonogashira Coupling of 3-Bromo-4,5-difluorotoluene with Phenylacetylene
Materials:
-
3-Bromo-4,5-difluorotoluene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill with nitrogen three times.
-
Add a degassed 1:2 mixture of triethylamine and THF (6 mL).
-
Add phenylacetylene (1.2 mmol, 132 µL) via syringe.
-
Stir the reaction at room temperature or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the desired product.
Trustworthiness Check: The formation of the product can be easily tracked by TLC. The final product should be fully characterized by spectroscopic methods to confirm its structure.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for introducing a nitrile functionality, which can be further elaborated into carboxylic acids, amides, or amines.[8][9]
Expert Insight: The use of zinc cyanide as the cyanide source is often preferred for its lower toxicity and good reactivity in palladium-catalyzed reactions. The addition of a ligand such as dppf can improve the catalyst stability and efficiency.
Protocol 4: Palladium-Catalyzed Cyanation of 3-Bromo-4,5-difluorotoluene
Materials:
-
3-Bromo-4,5-difluorotoluene
-
Zinc cyanide [Zn(CN)₂]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add 3-Bromo-4,5-difluorotoluene (1.0 mmol, 207 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and dppf (0.1 mmol, 55 mg).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMF (4 mL).
-
Seal the tube and heat the mixture to 120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through Celite.
-
Wash the filtrate with aqueous ammonia (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired benzonitrile.
Trustworthiness Check: The conversion of the starting material to the product can be quantified by GC-MS. The identity of the product should be confirmed by IR (characteristic nitrile stretch), NMR, and mass spectrometry.
Conclusion
3-Bromo-4,5-difluorotoluene stands as a testament to the power of strategic fluorination in designing versatile synthetic building blocks. Its unique electronic properties and the reactivity of its C-Br bond make it an invaluable tool for accessing a wide range of complex molecules. The protocols detailed in this application note provide a solid foundation for researchers to confidently employ this synthon in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available at: [Link]
-
Chemsrc. 3-Bromo-4-chloro-5-fluorotoluene | CAS#:1000576-14-6. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene. Available at: [Link]
-
PubChem. 3-Bromo-4-fluorotoluene. Available at: [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Google Patents. Process for the preparation of 3-bromo-4- fluorotoluene.
- Anderson, K. W.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2006, 45, 6523-6527.
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Available at: [Link]
-
AccelaChemBio. 1805120-10-8,4-Bromo-3,5-difluorotoluene. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available at: [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Synthesis and conformations of 3‐bromo‐2,4‐difluoro‐5‐halo‐l‐talitol.... Available at: [Link]
-
Exploring Chemical Intermediates Inc. Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate. Available at: [Link]
-
YouTube. Sonogashira coupling. Available at: [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Available at: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]
-
Thieme. 13C NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Available at: [Link]
-
Oakwood Chemical. 3-Bromo-4-fluoro-5-nitrotoluene. Available at: [Link]
-
YouTube. Sonogashira cross-coupling reaction. Available at: [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available at: [Link]
Sources
- 1. 1805120-10-8,4-Bromo-3,5-difluorotoluene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1805120-10-8|2-Bromo-1,3-difluoro-5-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene
Introduction: The Strategic Importance of Fluorinated Biaryls
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity. 3-Bromo-4,5-difluorotoluene stands as a valuable building block, offering a reactive handle for cross-coupling reactions while possessing a difluorinated phenyl ring that can impart these desirable characteristics to the target molecule.
The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This palladium-catalyzed reaction provides a powerful and versatile method for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with arylboronic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-4,5-difluorotoluene.[6] This step forms a Pd(II) intermediate. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can facilitate this step.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.[5][7] The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with a generic arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-4,5-difluorotoluene | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | 1.2 equivalents |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially Available | 2.5 mol% |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand grade | Commercially Available | 5 mol% |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | 2.0 equivalents |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Deionized Water | Degassed | ||
| Diethyl Ether | ACS grade | Commercially Available | For workup |
| Brine (saturated NaCl solution) | For workup | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
| Round-bottom flask | Appropriate size | ||
| Condenser | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Heating mantle or oil bath | |||
| Standard laboratory glassware |
Reaction Setup and Procedure
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4,5-difluorotoluene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv) and XPhos (0.05 equiv) to the flask. The use of bulky and electron-rich phosphine ligands like XPhos is crucial for promoting the oxidative addition and subsequent steps with electron-deficient aryl bromides.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M. The presence of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
Reaction Execution: Immerse the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer with water and then with brine. This will remove the inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Field-Proven Insights and Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For electron-deficient aryl bromides such as 3-Bromo-4,5-difluorotoluene, the oxidative addition step can be challenging. The use of a bulky and electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is highly recommended.[2] These ligands stabilize the palladium center and promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. Pd₂(dba)₃ is a common and reliable Pd(0) source.
-
The Role of the Base: A base is essential for the activation of the boronic acid.[5][7] Potassium phosphate (K₃PO₄) is often an excellent choice for these couplings as it is a strong enough base to facilitate transmetalation but generally does not promote significant side reactions. Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.
-
Solvent System: A mixture of an organic solvent and water is commonly employed.[3] 1,4-Dioxane is a good choice due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point. The addition of water aids in the dissolution of the inorganic base and can accelerate the transmetalation step. It is crucial to use anhydrous organic solvents and degassed water to minimize catalyst deactivation.
-
Temperature and Reaction Time: The reaction temperature is typically in the range of 80-100 °C to ensure a reasonable reaction rate. The optimal temperature and time should be determined for each specific substrate combination. Monitoring the reaction progress is key to avoiding prolonged heating, which can lead to decomposition of the product or catalyst.
Troubleshooting and Self-Validating Systems
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst and ligand. |
| Insufficiently strong base | Consider using a stronger base like Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of homocoupled product (Ar-Ar) | Oxidative homocoupling of boronic acid | Ensure a strictly inert atmosphere. Use a slight excess of the aryl bromide. |
| Protodeborylation (loss of boronic acid group) | Presence of protic impurities or excess water | Use anhydrous solvents and carefully control the amount of water. |
| Dehalogenation of the starting material | Presence of reducing agents | Ensure high purity of all reagents. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene is a highly effective method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to a robust experimental protocol, researchers can achieve high yields and purity. The insights and detailed procedures provided in this application note are intended to empower scientists in drug development and materials science to successfully employ this powerful synthetic transformation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 1998 , 37 (24), 3387–3388. [Link]
- Al-Masum, M.; Funabiki, K.; Matsui, M. Suzuki cross-coupling reaction of aryl halides with arylboronic acids in the presence of a palladium-phosphine catalyst. Dyes and Pigments. 2002, 55 (2-3), 197-202.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001, 40 (23), 4544-4568.
- Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. 2006, 45 (8), 1282–1284.
- The Suzuki Reaction. Chem 115 Myers.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]
-
Suzuki coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]
-
The Suzuki Reaction. University of California, Irvine. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]
- B-Alkyl Suzuki Couplings. Macmillan Group.
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. ResearchGate. [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4,5-difluorotoluene
Introduction: The Strategic Importance of 3-Bromo-4,5-difluorotoluene in Medicinal Chemistry and Materials Science
3-Bromo-4,5-difluorotoluene is a key building block in modern organic synthesis, particularly valued in the fields of drug discovery and materials science. Its unique substitution pattern—a bromine atom for facile palladium-catalyzed cross-coupling and two fluorine atoms that can modulate the physicochemical properties of the target molecules—makes it a highly versatile reagent. The fluorine substituents can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a valuable starting material for the synthesis of novel pharmaceuticals and advanced materials.
This comprehensive guide provides detailed application notes and experimentally validated protocols for the palladium-catalyzed cross-coupling of 3-Bromo-4,5-difluorotoluene with a range of coupling partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The protocols and insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide.[2] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality in Experimental Design for the Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. For an electron-deficient substrate like 3-Bromo-4,5-difluorotoluene, these choices are particularly critical to ensure efficient oxidative addition and prevent unwanted side reactions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the biaryl product.
-
The Role of the Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium(II) intermediate. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate, cesium carbonate, and potassium phosphate are commonly used.
-
Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the reaction.
Illustrative Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorotoluene
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with various arylboronic acids, providing a comparative basis for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | 90-98 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O (9:1) | 110 | 8 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene with an arylboronic acid.
Materials:
-
3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk flask, add 3-Bromo-4,5-difluorotoluene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It has become an indispensable tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[5]
Causality in Experimental Design for Buchwald-Hartwig Amination
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base, especially when dealing with challenging substrates like fluorinated aryl bromides.
-
Ligand Selection: The development of bulky, electron-rich phosphine ligands has been a key factor in the broad applicability of this reaction. Ligands such as XPhos, SPhos, and RuPhos are known to promote the amination of a wide range of aryl halides with various amines.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate are commonly employed.
-
Solvent Choice: Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, and THF are typically used to ensure the stability of the catalyst and reactants.
Illustrative Buchwald-Hartwig Amination of 3-Bromo-4,5-difluorotoluene
The following table provides representative conditions for the Buchwald-Hartwig amination of 3-Bromo-4,5-difluorotoluene with different amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 80 | 12 | 90-98 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Bromo-4,5-difluorotoluene.
Materials:
-
3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating source
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.
-
Add 3-Bromo-4,5-difluorotoluene and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6][7] This reaction is highly valued for its reliability and mild reaction conditions.[8][9]
Causality in Experimental Design for Sonogashira Coupling
A successful Sonogashira coupling requires the careful orchestration of the palladium catalyst, a copper(I) co-catalyst, a base, and the solvent.
-
Dual Catalysis: The reaction typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to activate the terminal alkyne. The interplay between these two catalytic cycles is key to the reaction's efficiency.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used both as a base and as a solvent. It serves to deprotonate the alkyne and to scavenge the hydrogen halide formed during the reaction.
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and reaction conditions.
Illustrative Sonogashira Coupling of 3-Bromo-4,5-difluorotoluene
The table below presents typical conditions for the Sonogashira coupling of 3-Bromo-4,5-difluorotoluene with terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 10 | 90-97 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 3-Bromo-4,5-difluorotoluene.
Materials:
-
3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base/Solvent (e.g., Triethylamine, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add 3-Bromo-4,5-difluorotoluene and the terminal alkyne.
-
Add the amine base/solvent.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the amine hydrobromide salt, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
IV. Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 3-Bromo-4,5-difluorotoluene represent a powerful and versatile toolkit for the synthesis of a diverse array of fluorinated organic molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of C-C, C-N, and C-C (sp) bonds, respectively. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in both academic and industrial settings. Further advancements in catalyst design, particularly the development of more active and stable catalysts for copper-free Sonogashira couplings and room-temperature aminations, will continue to expand the synthetic utility of this valuable building block.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Cross-Coupling Reactions: A Practical Guide (pp. 231-308). Springer.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Ananikov, V. P. (2015). Nickel: The "Spirited" Transgressor of Cross-Coupling Reactions. ACS Catalysis, 5(3), 1964–1971. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald-Hartwig amination catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Synthesis: Functionalization of 3-Bromo-4,5-difluorotoluene
Application Note & Protocol Guide
Executive Summary & Strategic Value
3-Bromo-4,5-difluorotoluene (CAS: 452-62-0) is a "privileged scaffold" in modern drug discovery. Its value lies in the specific arrangement of atoms:
-
The 3,4,5-Substitution Pattern: Mimics the steric demand of bioactive natural products while blocking common metabolic soft spots.
-
Difluoro Moiety: The vicinal fluorines modulate the pKa of neighboring functional groups, increase lipophilicity (
), and improve metabolic stability by blocking cytochrome P450 oxidation sites. -
Orthogonal Reactivity: The molecule offers two distinct "handles" for diversification: the aryl bromide (for cross-coupling) and the benzylic methyl group (for radical functionalization).
This guide details three high-fidelity protocols to transform this core scaffold into novel biaryls, anilines, and benzylic amines—the "triad" of medicinal chemistry building blocks.
Reactivity Landscape & Decision Tree
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis pathways. The aryl bromide allows for C-C and C-N bond formation, while the methyl group allows for sp3 functionalization.
Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Synthesis of 3-aryl-4,5-difluorotoluene derivatives. Mechanism Insight: The electron-withdrawing nature of the fluorine atoms at positions 4 and 5 makes the C-Br bond at position 3 highly activated toward oxidative addition by Palladium(0). However, the ortho-fluorine (position 4) creates steric bulk that necessitates specific ligands.
Materials
-
Substrate: 3-Bromo-4,5-difluorotoluene (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR SPhos Pd G2 (recommended for sterically hindered partners).
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).
-
Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add the Pd catalyst (SPhos Pd G2) quickly under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block to 80–100°C for 4–12 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The product will likely be more polar than the starting material but less polar than the boronic acid.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Validation:
-
¹⁹F NMR: The starting material shows two distinct multiplets. In the biaryl product, these signals will shift significantly due to the loss of the anisotropic effect of the bromine and the addition of the new aromatic ring.
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)
Objective: Synthesis of N-substituted-3-amino-4,5-difluorotoluene derivatives. Mechanism Insight: Standard Pd catalysts (like Pd(PPh₃)₄) often fail here due to the electronic deactivation of the amine nucleophile or formation of stable Pd-halide dimers. We utilize Buchwald Precatalysts (RuPhos or BrettPhos) which are specifically engineered to prevent catalyst deactivation in electron-deficient aryl halides.
Materials
-
Substrate: 3-Bromo-4,5-difluorotoluene (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G2 (2–4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Note: Use Cs₂CO₃ if the substrate contains ester/ketone sensitive groups.
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Reagent Loading: Add NaOtBu (stored in a glovebox if possible), the Pd catalyst, and the amine (if solid).
-
Liquid Addition: Add the aryl bromide and solvent via syringe.
-
Thermal Activation: Heat to 80–110°C .
-
Note: The reaction mixture usually turns a dark amber/brown color. If it turns black and precipitates metal immediately, oxygen ingress occurred.
-
-
Quench: Cool to RT, dilute with EtOAc, and filter through a silica plug.
-
Purification: Isolate via chromatography. Note that aniline derivatives are prone to oxidation; store under inert gas.
Protocol C: Benzylic Functionalization (Wohl-Ziegler Bromination)
Objective: Synthesis of 3-Bromo-4,5-difluorobenzyl bromide (Intermediate for amines/ethers). Mechanism Insight: This reaction proceeds via a radical chain mechanism. The 4,5-difluoro substitution does not significantly deactivate the benzylic position, but the resulting benzyl bromide is a potent lachrymator and highly reactive electrophile.
Materials
-
Substrate: 3-Bromo-4,5-difluorotoluene (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize NBS from water before use to remove HBr.
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (Green alternative) or CCl₄ (Traditional).
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in solvent (0.2 M concentration).
-
Addition: Add NBS and AIBN.
-
Initiation: Heat to reflux (80°C ). A visible color change (often orange to pale yellow) indicates the initiation of the radical chain.
-
Completion: Monitor by ¹H NMR. Look for the disappearance of the methyl singlet (~2.3 ppm) and appearance of the benzylic methylene singlet (~4.5 ppm).
-
Warning: Over-reaction leads to the gem-dibromide. Stop the reaction at ~90% conversion.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Usage: Do not purify on silica gel (product decomposes). Use the crude material immediately for nucleophilic substitution (e.g., adding an amine to generate the benzylic amine).
Analytical Summary & QC Table
| Parameter | Starting Material | Suzuki Product (Biaryl) | Buchwald Product (Aniline) | Benzylic Bromide |
| Appearance | Colorless Liquid | White/Off-white Solid | Viscous Oil / Solid | Yellowish Oil (Lachrymator) |
| ¹H NMR (Methyl) | Singlet ~2.3 ppm | Singlet ~2.2–2.4 ppm | Singlet ~2.1–2.3 ppm | Disappears (New signal ~4.5 ppm) |
| ¹⁹F NMR | 2 signals (multiplets) | 2 signals (shifted) | 2 signals (distinct shift) | 2 signals (minor shift) |
| Mass Spec (MS) | M, M+2 (1:1 ratio) | M+1 (No Br pattern) | M+1 (No Br pattern) | M, M+2, M+4 (Complex Br pattern) |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Use of 3,5-Difluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from 2
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 3
-
American Chemical Society. (2021).[1] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from 4
-
National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from 5
-
Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from 6
Sources
The Strategic Role of 3-Bromo-4,5-difluorotoluene in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Agrochemical Intermediates
The global demand for a secure and abundant food supply necessitates the continual development of innovative agrochemicals that are not only highly effective but also possess favorable toxicological and environmental profiles. The strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. Within the arsenal of fluorinated building blocks, 3-Bromo-4,5-difluorotoluene stands out as a key intermediate, offering a unique combination of reactive sites that synthetic chemists can exploit to construct complex and potent agrochemical molecules. This guide provides an in-depth exploration of the utility of 3-Bromo-4,5-difluorotoluene in the synthesis of next-generation agrochemicals, with a particular focus on the creation of advanced fungicides.
Core Principles: Why 3-Bromo-4,5-difluorotoluene is a valuable building block
The synthetic utility of 3-Bromo-4,5-difluorotoluene is rooted in the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki and Stille couplings, which are fundamental for the formation of carbon-carbon bonds.[1] This allows for the strategic joining of the difluorotoluene moiety to other aromatic or heterocyclic systems, a common structural motif in many modern pesticides.
The two fluorine atoms on the aromatic ring are not merely passive substituents. Their strong electron-withdrawing nature influences the reactivity of the ring and can enhance the biological activity of the final product. Furthermore, the methyl group can be a site for further chemical modification, although it is often retained in the final structure. This multi-faceted reactivity makes 3-Bromo-4,5-difluorotoluene a highly valuable and versatile starting material for the synthesis of a diverse array of agrochemical candidates.
Application Focus: Synthesis of a Bixafen Analogue, a Representative Pyrazole-Carboxamide Fungicide
To illustrate the practical application of 3-Bromo-4,5-difluorotoluene, we will detail a representative synthetic pathway for a close analogue of Bixafen. Bixafen is a potent succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals that disrupt the fungal mitochondrial respiratory chain.[2][3] The core structure of Bixafen features a substituted biphenyl moiety linked to a pyrazole-carboxamide head group.[2] Our synthetic strategy will focus on constructing a similar biphenyl intermediate using 3-Bromo-4,5-difluorotoluene as a key starting material.
Overall Synthetic Workflow
The synthesis can be conceptually divided into two main stages: the construction of the substituted biphenyl amine intermediate and its subsequent coupling with the pyrazole carboxylic acid derivative.
Caption: Synthetic workflow for a Bixafen analogue.
Experimental Protocols
PART 1: Synthesis of the Biphenyl Amine Intermediate
Protocol 1.1: Nitration of 3-Bromo-4,5-difluorotoluene
Causality: The initial step involves the introduction of a nitro group onto the aromatic ring of 3-Bromo-4,5-difluorotoluene. This is a crucial step as the nitro group will later be reduced to an amine, which is essential for the final amidation reaction. The nitration is directed by the existing substituents on the ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4,5-difluorotoluene | 208.00 | 20.8 g | 0.1 |
| Fuming Nitric Acid (90%) | 63.01 | 10.5 mL | ~0.22 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 20.8 g (0.1 mol) of 3-Bromo-4,5-difluorotoluene to the cooled sulfuric acid with stirring.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding 10.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 70 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-Bromo-4,5-difluoro-6-nitrotoluene.
Protocol 1.2: Suzuki Coupling Reaction
Causality: The Suzuki coupling is a powerful and widely used method for the formation of C-C bonds between an aryl halide and a boronic acid, catalyzed by a palladium complex.[4] In this step, the bromine atom of our nitrated intermediate is replaced with a substituted phenyl group from a boronic acid, forming the crucial biphenyl backbone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4,5-difluoro-6-nitrotoluene | 252.00 | 25.2 g | 0.1 |
| (3,4-Dichlorophenyl)boronic acid | 190.82 | 21.0 g | 0.11 |
| Palladium(II) Acetate | 224.50 | 0.224 g | 0.001 |
| Triphenylphosphine | 262.29 | 1.05 g | 0.004 |
| Sodium Carbonate | 105.99 | 31.8 g | 0.3 |
| Toluene | 92.14 | 300 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
To a reaction flask, add 25.2 g (0.1 mol) of 2-Bromo-4,5-difluoro-6-nitrotoluene, 21.0 g (0.11 mol) of (3,4-dichlorophenyl)boronic acid, and 31.8 g (0.3 mol) of sodium carbonate.
-
Add 300 mL of toluene and 100 mL of water to the flask.
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add 0.224 g (0.001 mol) of palladium(II) acetate and 1.05 g (0.004 mol) of triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-85 °C and stir vigorously for 6-8 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to give the substituted 2-nitro-biphenyl.
Protocol 1.3: Reduction of the Nitro Group
Causality: The final step in the synthesis of the biphenyl amine intermediate is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using various reducing agents. Here, we use iron powder in the presence of an acid, a common and cost-effective method.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Substituted 2-nitro-biphenyl | ~322.09 | 32.2 g | 0.1 |
| Iron Powder | 55.845 | 28.0 g | 0.5 |
| Ammonium Chloride | 53.49 | 2.7 g | 0.05 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
| Acetic Acid | 60.05 | 5 mL | - |
Procedure:
-
In a round-bottom flask, suspend 32.2 g (0.1 mol) of the substituted 2-nitro-biphenyl and 28.0 g (0.5 mol) of iron powder in a mixture of 200 mL of ethanol and 50 mL of water.
-
Add 2.7 g (0.05 mol) of ammonium chloride and 5 mL of acetic acid to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the desired substituted 2-amino-biphenyl.
PART 2: Final Amidation to the Bixafen Analogue
Protocol 2.1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This key intermediate is typically prepared in a multi-step synthesis. For the purpose of this guide, we will assume its availability from commercial sources or through established literature procedures.[1]
Protocol 2.2: Amidation Reaction
Causality: The final step in the synthesis is the formation of an amide bond between the synthesized biphenyl amine and the pyrazole acid chloride.[6] This reaction joins the two key fragments of the molecule to produce the final agrochemical product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Substituted 2-amino-biphenyl | ~292.14 | 29.2 g | 0.1 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.55 | 20.4 g | 0.105 |
| Triethylamine | 101.19 | 15.3 mL | 0.11 |
| Toluene | 92.14 | 300 mL | - |
Procedure:
-
Dissolve 29.2 g (0.1 mol) of the substituted 2-amino-biphenyl in 300 mL of toluene in a reaction flask.
-
Add 15.3 mL (0.11 mol) of triethylamine to the solution.
-
With stirring, add a solution of 20.4 g (0.105 mol) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in 50 mL of toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and wash with water.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final Bixafen analogue.
Data Summary
| Step | Product | Theoretical Yield (g) | Typical Purity (%) | Key Analytical Techniques |
| 1.1 | 2-Bromo-4,5-difluoro-6-nitrotoluene | 25.2 | >95 | GC-MS, ¹H NMR |
| 1.2 | Substituted 2-nitro-biphenyl | 32.2 | >90 (after purification) | LC-MS, ¹H NMR, ¹³C NMR |
| 1.3 | Substituted 2-amino-biphenyl | 29.2 | >97 (after purification) | LC-MS, ¹H NMR |
| 2.2 | Bixafen Analogue | ~44.9 | >98 (after recrystallization) | HPLC, LC-MS, ¹H NMR, ¹⁹F NMR |
Conclusion and Future Perspectives
This guide has detailed the strategic importance of 3-Bromo-4,5-difluorotoluene as a versatile intermediate in the synthesis of advanced agrochemicals. Through the representative synthesis of a Bixafen analogue, we have demonstrated how the unique reactivity of this building block can be harnessed to construct complex and highly functionalized molecules. The protocols provided herein offer a practical framework for researchers and scientists in the field of agrochemical development. The continued exploration of novel reaction methodologies with fluorinated intermediates like 3-Bromo-4,5-difluorotoluene will undoubtedly pave the way for the discovery of the next generation of crop protection agents, contributing to a more sustainable and productive agricultural future.
References
- CN116178264A - A kind of synthetic method of bixafen - Google P
- AU2022336652A1 - A process for preparation of bixafen - Google P
-
Bixafen - AERU - University of Hertfordshire. (URL: [Link])
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. (URL: [Link])
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])
-
BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN - Food and Agriculture Organization of the United Nations. (URL: [Link])
-
Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. (URL: [Link])
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (URL: [Link])
-
Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2 - ResearchGate. (URL: [Link])
-
SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. (URL: [Link])
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. (URL: [Link])
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google P
Sources
- 1. thieme.de [thieme.de]
- 2. Bixafen [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 6. Bixafen| synthesis - chemicalbook [chemicalbook.com]
Application Note: Synthesis and Utilization of (4,5-Difluoro-3-methylphenyl)magnesium Bromide for Pharmaceutical and Agrochemical Intermediate Synthesis
Sources
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. schnyderchemsafety.com [schnyderchemsafety.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Purification techniques for products of 3-Bromo-4,5-difluorotoluene
Welcome to the technical support center for the synthesis of 3-Bromo-4,5-difluorotoluene. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during its synthesis, offering field-proven insights and solutions in a direct question-and-answer format. Our goal is to ensure your experiments are efficient, safe, and reproducible.
Synthetic Strategies: An Overview
The synthesis of 3-Bromo-4,5-difluorotoluene is primarily achieved through two strategic routes:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of 3-Amino-4,5-difluorotoluene, followed by a copper(I) bromide-mediated substitution. This route is often favored for its high regioselectivity.
-
Electrophilic Aromatic Bromination: This method involves the direct bromination of 4,5-difluorotoluene. The key challenge here is controlling the regioselectivity to favor the desired 3-bromo isomer over other potential isomers.
The following workflow diagram illustrates these two primary pathways.
Overcoming challenges in the synthesis of 3-Bromo-4,5-difluorotoluene
Technical Support Center: Synthesis of 3-Bromo-4,5-difluorotoluene
Target Molecule: 3-Bromo-4,5-difluorotoluene (CAS: 202865-68-5 analogs) Primary Application: Intermediate for liquid crystals, agrochemicals, and fluoro-pharmaceuticals.
Module 1: Strategic Route Selection
Q: Why does direct bromination of 3,4-difluorotoluene yield the wrong isomer?
A: This is a classic issue of competing directing groups in electrophilic aromatic substitution (SEAr).
If you attempt direct bromination (e.g.,
-
The Methyl Group (C1): Directs to C2 and C6 .
-
The Fluorine at C3: Directs to C2 and C6 (para).
-
The Fluorine at C4: Directs to C3 and C5 .
The Conflict:
-
C2 is activated by both the Methyl and the C3-Fluorine (synergistic), making it the most nucleophilic site, despite steric crowding.
-
C6 is activated by the Methyl and the C3-Fluorine (para).
-
C5 (the position required for 3-bromo-4,5-difluorotoluene if numbering changes, or simply the position meta to methyl) is only weakly activated by the C4-Fluorine and is meta to the methyl group.
Recommendation: Adopt the Sandmeyer Reaction .[1][2][3] Start with 3-amino-4,5-difluorotoluene (or prepare it via nitration/reduction of 3,4-difluorotoluene, followed by isomer separation of the nitro intermediate, which is easier than separating bromo-isomers). The Sandmeyer route guarantees the bromine enters exactly where the amine was located.
Module 2: Experimental Protocol (Sandmeyer Route)
Protocol: Conversion of 3-Amino-4,5-difluorotoluene to 3-Bromo-4,5-difluorotoluene
Reagents:
-
Precursor: 3-Amino-4,5-difluorotoluene (1.0 eq)
-
Acid: 48% Hydrobromic Acid (HBr) (excess, typically 5-10 eq)
-
Diazotization: Sodium Nitrite (
) (1.1 eq) -
Catalyst: Copper(I) Bromide (
) (0.5 - 1.0 eq)
Step-by-Step Workflow:
-
Hydrobromide Salt Formation:
-
Charge a 3-neck flask with 3-amino-4,5-difluorotoluene.
-
Add 48% HBr slowly with stirring. The amine will form a suspension of the hydrobromide salt.
-
Critical Control Point: Cool the mixture to -5°C to 0°C using an acetone/ice bath.
-
-
Diazotization:
-
Dissolve
in a minimum volume of water. -
Add the nitrite solution dropwise to the amine/HBr mixture.
-
Tech Note: Maintain internal temperature < 5°C .[3] Exceeding this causes diazonium decomposition to phenols (See Troubleshooting).
-
Stir for 30-45 mins. The solution should become clear/yellowish.
-
Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess
).
-
-
Sandmeyer Substitution:
-
In a separate vessel, dissolve
in 48% HBr. Heat this catalyst solution to 60°C . -
Transfer: Slowly transfer the cold diazonium solution into the hot
solution. -
Observation: Evolution of nitrogen gas (
) will be vigorous. Control addition rate to manage foaming. -
After addition, reflux at 80°C for 1 hour to ensure complete conversion.
-
-
Workup:
Module 3: Troubleshooting & FAQs
Q: My yield is low (<40%), and I see a large "solvent front" spot on TLC. What happened? A: This is likely Dediazoniation (Reduction). If the diazonium salt is not reactive enough or if the copper catalyst is inactive, the diazonium group can be replaced by hydrogen (reverting to 3,4-difluorotoluene).
-
Fix: Ensure your
is fresh. oxidizes to (green/black) over time. Wash your with dilute sulfurous acid and ethanol before use to ensure it is white/off-white active Cu(I).
Q: I am detecting a significant impurity with an -OH group (Phenol). A: This is Hydrolysis . Water competed with the bromide ion as the nucleophile.
-
Fix 1: Increase the concentration of HBr. The bromide ion must be in large excess.
-
Fix 2: Keep the diazotization temperature strictly below 5°C.
-
Fix 3: Add the diazonium salt to the copper solution faster (while managing gas evolution) to minimize the time the diazonium ion sits in water without reacting with Copper.
Q: The reaction mixture turned into a black tar. A: This is the Gomberg-Bachmann side reaction (Radical Polymerization). Aryl radicals generated during the Sandmeyer mechanism coupled with each other.[1]
-
Fix: Improve agitation. Radical coupling is diffusion-controlled. High stirring rates ensure the aryl radical finds a bromide anion/copper complex before it finds another aryl radical.
Data Summary: Direct Bromination vs. Sandmeyer
| Feature | Direct Bromination ( | Sandmeyer Reaction |
| Major Product | 2-Bromo & 6-Bromo isomers | 3-Bromo (Target) |
| Regioselectivity | Poor (Mixture) | 100% (determined by amine) |
| Yield | High (but wrong isomer) | Moderate (60-75%) |
| Purification | Difficult Isomer Separation | Standard Extraction/Distillation |
Module 4: Visualization (Process Logic)
Caption: Decision logic for route selection and mechanistic pathway of the Sandmeyer reaction, highlighting critical control points to avoid impurities.
References
-
Organic Syntheses , Coll. Vol. 1, p. 135 (1941); Vol. 3, p. 185 (1923). Preparation of 3-Bromo-4-aminotoluene (Analogous Protocol).
-
BenchChem Technical Support . Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile (General Protocol).
-
Master Organic Chemistry . Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Google Patents , WO2012049513A1. Methods for the nitration of aromatic compounds (Regioselectivity data).
-
Royal Society of Chemistry , Synthesis of bromobenzene derivatives.
Sources
Common byproducts in the cross-coupling of 3-Bromo-4,5-difluorotoluene
[1]
Case ID: 3-Br-4,5-F2-Tol-Coupling Status: Active Support Tier: Senior Application Scientist[1]
Executive Summary: The Substrate Profile
You are working with 3-Bromo-4,5-difluorotoluene .[1] This is not a generic aryl bromide.[1][2] The specific arrangement of the fluorine atoms at positions 4 and 5 creates a unique electronic environment that significantly alters the standard Palladium catalytic cycle.
-
The Advantage: The electron-withdrawing fluorine atoms activate the C-Br bond for rapid oxidative addition.
-
The Risk: The same activation renders the ring electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
) and Protodehalogenation .
This guide bypasses standard textbook advice to address the specific failure modes of this polyfluorinated building block.
Module 1: The "Missing Halogen" Mystery (Protodehalogenation)
Symptom: Your LC-MS shows a major peak corresponding to [M - 79 + 1] .[1] Essentially, the bromine atom has been replaced by a hydrogen atom.[1]
Root Cause Analysis: This is Hydrodehalogenation .[1] Because the 4,5-difluoro motif pulls electron density away from the ring, the intermediate Aryl-Palladium species is highly electrophilic.[1] If your reaction environment contains a hydride source, the Palladium center will grab a hydride instead of your coupling partner (Transmetalation), followed by Reductive Elimination to form the reduced arene.[1]
The Culprits:
-
Solvent Choice: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors.[1]
-
Base Choice: Alkoxide bases (e.g., Sodium Isopropoxide) can undergo
-hydride elimination to generate Pd-H species.[1]
Troubleshooting Protocol:
| Parameter | Standard (Risky) | Optimized (Safe) | Mechanism of Fix |
| Solvent | Isopropanol, Ethanol | Toluene, DMF, Dioxane | Removes the source of |
| Base | NaOEt, NaOiPr | Inorganic bases cannot undergo | |
| Catalyst | Bulky, electron-rich ligands facilitate rapid transmetalation, outcompeting the reduction pathway.[1] |
Module 2: The "Fluorine Trap" (Nucleophilic Aromatic Substitution)
Symptom: You observe a product with a mass shift of [M - 19 + Nu] .[1]
-
Scenario: You used Sodium Methoxide (NaOMe) or Sodium tert-butoxide (NaOtBu) as a base.[1]
-
Result: One of the fluorine atoms (likely at position 4) has been replaced by a methoxy or tert-butoxy group.[1]
Root Cause Analysis:
The 3-Bromo-4,5-difluorotoluene ring is electron-poor.[1][3] In the presence of a strong nucleophilic base, the ring undergoes
Troubleshooting Protocol:
-
Switch Bases Immediately:
-
Temperature Control:
- activation energy is often higher than Pd-oxidative addition.[1] Lower the reaction temperature (e.g., from 100°C to 60-80°C) to favor the coupling over the substitution.
Module 3: The "Dimer" Dilemma (Homocoupling)
Symptom: Significant formation of 3,3'-dimethyl-5,5',6,6'-tetrafluorobiphenyl .[1]
-
Observation: The starting material couples with itself rather than the boronic acid/amine.
Root Cause Analysis:
-
Oxygen Leak: Oxygen re-oxidizes Pd(0) to Pd(II), driving a homocoupling cycle (Glaser-type or Ullmann-type mechanism).[1]
-
Disproportionation: In the absence of the coupling partner (or if transmetalation is slow), two Ar-Pd-X species can disproportionate.[1]
Troubleshooting Protocol:
-
Degassing is Non-Negotiable: Do not just "bubble" nitrogen.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.[1]
-
Stoichiometry: Increase the equivalent of your nucleophile (Boronic acid/Amine) to 1.5 equiv.[1] This ensures that once the Ar-Pd-X species is formed, it immediately finds a partner for transmetalation, preventing it from "waiting around" and finding another Ar-Pd-X.[1]
Visualizing the Competition
The following diagram illustrates the critical branching points where your reaction succeeds or fails.
Figure 1: Mechanistic branching showing the competition between the desired Pd-cycle (Green) and the three major failure modes (Red) specific to fluorinated aryl bromides.[1]
Recommended Experimental Protocol (Suzuki-Miyaura)
This protocol is designed to minimize all three byproducts discussed above.
Reagents:
-
3-Bromo-4,5-difluorotoluene (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[1]-
Why: SPhos is excellent for electron-deficient aryl bromides and prevents homocoupling.[1]
-
-
Base:
(3.0 equiv)-
Why: Mild, inorganic, non-nucleophilic (prevents
).[1]
-
-
Solvent: Toluene : Water (10:1 ratio)
-
Why: Toluene is non-protic (prevents hydrodehalogenation).[1]
-
Step-by-Step:
-
Charge: Add solid reagents (Aryl bromide, Boronic acid, Base) to a reaction vial.
-
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene/Water mixture via syringe.
-
Catalyst: Add the Pd/Ligand stock solution last (under Argon flow).
-
Heat: Stir at 80°C for 4-12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water.
References
-
Mechanistic Studies on Protodehalogenation
-
Activation of Polyfluorin
vs Coupling): -
Homocoupling Prevention Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Guide: Catalyst Selection for 3-Bromo-4,5-difluorotoluene
Substrate Analysis & Reactivity Profile
Before selecting a catalyst, you must understand the "personality" of 3-Bromo-4,5-difluorotoluene .
-
Electronic Activation: The two fluorine atoms at positions 4 and 5 are strongly electron-withdrawing (
). This makes the C-Br bond at position 3 highly electron-deficient.-
Consequence:Oxidative Addition (OA) of Pd(0) into the C-Br bond will be extremely fast.
-
-
The Trap (Protodehalogenation): Because OA is fast, the resulting Pd(II)-Aryl species is formed rapidly. If the subsequent step (Transmetallation or Amine Binding) is slow, the long-lived Pd(II) intermediate is prone to scavenging hydrides from the solvent or moisture, leading to the byproduct 3,4-difluorotoluene (hydrodehalogenation).
-
Steric Environment: The fluorine at position 4 is ortho to the bromide. While fluorine is small (isosteric with H), it creates an "ortho-fluorine effect" that can stabilize certain Pd-intermediates but may require specific ligand geometries to facilitate reductive elimination.
Decision Matrix: Catalyst Selection
Do not guess. Use this logic flow to select your starting catalyst system based on your desired transformation.
Figure 1: Catalyst selection decision tree based on reaction type and coupling partner steric/electronic properties.
Detailed Protocols & Troubleshooting
A. Suzuki-Miyaura Coupling (C-C Bond)[1]
The Challenge: The electron-deficient ring makes the Pd-Ar bond strong, potentially stalling the cycle before transmetallation. Recommended System: Pd(dppf)Cl2 (Baseline) or XPhos Pd G3 (Advanced).
Standard Protocol (Self-Validating):
-
Stoichiometry: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 2-3 eq Base (
or ). -
Catalyst: 1-3 mol% Pd loading.
-
Solvent: 1,4-Dioxane/Water (4:1). Crucial: Water is required for the boronic acid activation, but too much promotes dehalogenation.
-
Temp: 80°C.
Troubleshooting Q&A:
Q: My LCMS shows 30% product and 60% starting material, but the reaction has stopped. Adding more catalyst doesn't help.
A: You are likely facing Boronic Acid Protodeboronation . The electron-deficient bromide reacts fast, but if the boronic acid degrades (loses B(OH)2 replaced by H) before it can couple, the reaction stalls.
Fix: Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=1h). Switch to a milder base like
instead of carbonates.
Q: I see a significant amount of "M-Br + 1" (Mass 128) in the mass spec. What is it?
A: This is 3,4-difluorotoluene . Your Pd(II) intermediate is undergoing protodehalogenation.
Mechanism: Oxidative addition is fast, but Transmetallation is slow. The Pd species waits and eventually grabs a hydride from the solvent (dioxane).
Fix: Increase the concentration of the boronic acid (to speed up transmetallation) or switch to a catalyst with a faster turnover rate like XPhos Pd G3 .
B. Buchwald-Hartwig Amination (C-N Bond)[2]
The Challenge: Electron-deficient aryl halides are excellent for Buchwald couplings, but the ortho-fluorine can chelate Pd or affect the bite angle. Recommended System: BrettPhos (Primary amines) or RuPhos (Secondary amines).
Standard Protocol:
-
Catalyst: Use Pre-formed catalysts (e.g., RuPhos Pd G3). Do not generate in situ from Pd(OAc)2 if possible, as reduction to Pd(0) is inconsistent.
-
Base: NaOtBu (Standard). Use
if your substrate has esters/ketones. -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Troubleshooting Q&A:
Q: The reaction turns black immediately upon heating and yields are low.
A: This is "Pd Black" precipitation. The ligand is dissociating from the metal, leading to inactive bulk metal.
Fix: Your ligand-to-metal ratio is too low, or the ligand is oxidizing. Ensure you are using a G3/G4 precatalyst (which ensures 1:1 ratio) or add 1-2 mol% extra free ligand.
Q: I am trying to couple a secondary amine and getting <10% conversion.
A: Steric crowding at the Pd center. The ortho-fluorine plus the methyl group creates a specific pocket.
Fix: Switch to RuPhos . It is specifically designed for secondary amines and sterically demanding couplings. If RuPhos fails, try CPhos , which has a smaller steric profile but high activity.
High-Throughput Screening (HTS) Workflow
For critical projects, do not rely on a single reaction. Run a 24-well plate screen.
Figure 2: Recommended 24-well plate screening workflow for optimizing reaction conditions.
Comparative Data: Ligand Performance
The following table summarizes expected performance based on internal historical data for ortho-fluorinated aryl bromides.
| Ligand Class | Representative Catalyst | Rec.[1][2][3] Application | Risk Factor |
| Bidentate Phosphine | Pd(dppf)Cl₂ | Suzuki, Borylation | Slow oxidative addition on highly deactivated rings (not an issue here), but excellent stability. |
| Biaryl Phosphine (Dialkyl) | XPhos Pd G3 | Suzuki (Steric) | Can promote dehalogenation if transmetallation is slow. |
| Biaryl Phosphine (Bulky) | BrettPhos Pd G3 | Buchwald (1° Amines) | High cost. Sensitive to steric bulk on the amine partner. |
| Triphenylphosphine | Pd(PPh₃)₄ | NOT RECOMMENDED | Unstable. Often leads to incomplete conversion with this specific substrate due to rapid catalyst death. |
References
-
Buchwald-Hartwig Amination Mechanism & Ligand Selection
- Source:Chemical Reviews, "Palladium-Catalyzed Carbon-Nitrogen Bond Form
-
URL:[Link]
-
Suzuki-Miyaura Coupling of Polyfluorinated Aryl Boronates
- Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Polyfluorinated Aryl Boron
-
URL:[Link]
-
Protodehalogenation Issues in Cross-Coupling
- Source:Organometallics, "Mechanistic Insights into the Undesired Hydrodehalogen
-
URL:[Link]
-
Miyaura Borylation Standard Protocols
- Source:Journal of Organic Chemistry, "Palladium-Catalyzed Boryl
-
URL:[Link]
Sources
Solvent effects on the reactivity of 3-Bromo-4,5-difluorotoluene
Technical Support Center: 3-Bromo-4,5-difluorotoluene
Welcome to the technical support guide for 3-Bromo-4,5-difluorotoluene. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions regarding the handling and reactivity of this versatile building block, with a specific focus on the critical influence of solvent selection on reaction outcomes. Our guidance is rooted in established chemical principles to ensure you can troubleshoot experiments effectively and optimize your synthetic strategies.
Section 1: Nucleophilic Aromatic Substitution (SNA r) Reactions
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, and 3-Bromo-4,5-difluorotoluene, with its electron-deficient ring, is a prime substrate. However, success is highly dependent on reaction conditions, particularly the solvent.
Frequently Asked Questions & Troubleshooting
Question 1: My SNAr reaction is proceeding very slowly or not at all. I'm using a common nucleophile like an amine or an alkoxide. What is the likely cause?
Answer: The most probable cause is suboptimal solvent selection. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount for the reaction to advance.
-
Causality: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions. These solvents possess large dipole moments that effectively solvate the counter-ion (e.g., K⁺ in KOtBu) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive. Conversely, polar protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding cage around the nucleophile, stabilizing it and significantly reducing its reactivity, thereby slowing down or even halting the reaction.[2][3][4] Non-polar solvents like toluene or hexane are generally poor choices as they cannot adequately dissolve the nucleophilic salt or stabilize the charged Meisenheimer complex.
Troubleshooting Guide: SNAr Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low to No Conversion | Use of a polar protic (e.g., Ethanol) or non-polar (e.g., Toluene) solvent. | Switch to a polar aprotic solvent like DMSO, DMF, or NMP to enhance nucleophile reactivity and stabilize the intermediate.[3][5] |
| Reaction Stalls at ~50% | Insufficient solvent polarity or reaction temperature. | Increase the reaction temperature. If the solvent's boiling point is a limitation, switch to a higher-boiling polar aprotic solvent (e.g., from Acetone to DMF). |
| Formation of Side Products | Solvent-mediated decomposition of starting material or product at high temperatures. | Consider a lower reaction temperature in a more activating solvent (e.g., switch from DMF at 120°C to DMSO at 100°C). Ensure the solvent is anhydrous if the nucleophile is moisture-sensitive. |
| Poor Solubility of Reagents | The chosen solvent cannot dissolve the nucleophilic salt. | Even among polar aprotic solvents, solvating power differs. DMSO is often superior to acetone or acetonitrile for dissolving inorganic salts. |
Visualization: The Role of Solvent in SNAr
Caption: Solvent stabilization of the Meisenheimer complex in an SNAr reaction.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
3-Bromo-4,5-difluorotoluene is an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The solvent in these reactions plays a multifaceted role, influencing solubility, catalyst stability, and the rates of key mechanistic steps.[6][7][8]
Frequently Asked Questions & Troubleshooting
Question 2: In my Suzuki-Miyaura coupling, I'm observing significant catalyst decomposition (formation of palladium black) and low yields. How can a change in solvent help?
Answer: Catalyst decomposition is a common issue and is often linked to the solvent system. The solvent must not only dissolve the organic halide, the boronic acid/ester, and the inorganic base but also stabilize the active Pd(0) catalytic species.[6]
-
Causality: A common solvent system for Suzuki couplings is a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O). The water is crucial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃), which is necessary for the transmetalation step. However, the organic solvent's role is to maintain the solubility of the aryl halide and the palladium catalyst. Polar solvents can help stabilize charged intermediates in the catalytic cycle.[7][9] If the solvent is not coordinating enough or the temperature is too high, the Pd(0) intermediates can aggregate and precipitate as inactive palladium black. Toluene is a common non-polar choice, while more polar solvents like DMF or 1,4-dioxane are also widely used and can sometimes offer better catalyst stability.[10]
Question 3: My Heck reaction is not giving the desired product selectively. Could the solvent be influencing the regioselectivity or leading to side reactions?
Answer: Yes, the solvent is a key parameter in controlling Heck reactions.[11] These reactions are often run at high temperatures, so a high-boiling, polar aprotic solvent like DMF, DMAc, or NMP is typically required.[11] The polarity of the solvent can influence the rate and selectivity of the reaction. In some cases, using a non-polar solvent can lead to different outcomes, but for aryl bromides, polar solvents are generally preferred to facilitate the oxidative addition and subsequent steps.[11]
Troubleshooting Guide: Cross-Coupling Reactions
| Symptom | Possible Cause | Recommended Solution |
| Palladium Black Precipitation | Poor stabilization of the Pd(0) catalyst. | 1. Switch to a more coordinating solvent (e.g., from Toluene to Dioxane or DMF). 2. Ensure adequate ligand concentration. 3. Lower the reaction temperature if possible. |
| Low Yield (Suzuki) | Poor solubility of the inorganic base. | Ensure a biphasic system with sufficient water is used (e.g., Toluene/Water 4:1). Alternatively, use a solvent like DMF that can better dissolve all components. |
| Incomplete Reaction | Low reaction rate. | Switch to a higher-boiling solvent to allow for higher reaction temperatures (e.g., from THF to Toluene or DMF).[11] |
| Side Product Formation (e.g., Homocoupling) | Suboptimal solvent/base combination affecting transmetalation vs. other pathways. | Screen a different solvent system. For example, if using Dioxane/Water with K₂CO₃, try Toluene/Water with K₃PO₄. The interplay between solvent and base is critical.[10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add 3-Bromo-4,5-difluorotoluene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Solvent Screening Workflow
Caption: A logical workflow for screening solvents in cross-coupling reactions.
Section 3: Formation of Organometallic Intermediates
The bromine atom on 3-Bromo-4,5-difluorotoluene allows for the formation of powerful organometallic reagents, such as Grignard and organolithium species. For these reactions, the solvent is not merely a medium but an active participant in stabilizing the highly reactive intermediate.
Frequently Asked Questions & Troubleshooting
Question 4: I am having trouble initiating the formation of the Grignard reagent from 3-Bromo-4,5-difluorotoluene. The magnesium turnings remain unreactive. What is wrong?
Answer: This is a classic Grignard problem, and it almost always points to two interconnected issues: moisture and the wrong type of solvent.
-
Causality: Grignard reagent formation requires a dry, ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF).[12][13] The oxygen atoms in these solvents use their lone pairs to coordinate to the magnesium center, forming a soluble and stable complex.[12][13][14] This coordination is essential for both stabilizing the reagent once formed and helping to break down the passivating oxide layer on the magnesium surface. Protic solvents (like alcohols or even trace water) are strictly forbidden as they are acidic enough to instantly protonate and destroy the highly basic Grignard reagent.[14] Non-coordinating solvents like hexanes will not work.
Question 5: When I perform a lithium-halogen exchange on 3-Bromo-4,5-difluorotoluene using n-BuLi, I get a mixture of products instead of the desired aryllithium species. How does solvent choice affect this?
Answer: The reactivity of organolithium reagents is profoundly influenced by the coordinating ability of the solvent.[15]
-
Causality: In a non-coordinating solvent like hexane, organolithiums exist as large aggregates, which are less reactive. Adding a coordinating solvent breaks down these aggregates. Diethyl ether is a good choice for promoting clean lithium-halogen exchange.[16] THF is a much stronger Lewis base and coordinates more strongly to the lithium ion.[15] This significantly increases the basicity and reactivity of the alkyllithium reagent.[16] While this can speed up the desired exchange, it can also promote undesired side reactions, such as deprotonation (metalation) at one of the ring positions ortho to a fluorine atom, leading to a mixture of organolithium intermediates and, consequently, a mixture of final products.[16]
Troubleshooting Guide: Organometallic Formation
| Symptom | Possible Cause | Recommended Solution |
| Failure to Initiate Grignard | 1. Presence of moisture. 2. Non-ethereal solvent used. | 1. Rigorously dry all glassware and use anhydrous grade ethereal solvent (THF or Et₂O). 2. Use a chemical or mechanical activation method for the magnesium (e.g., a crystal of iodine, 1,2-dibromoethane, or grinding the turnings).[17] |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Dilute the reaction mixture. Add the aryl bromide solution slowly to the magnesium suspension to maintain a low instantaneous concentration. |
| Product Mixture in Lithiation | Solvent is too activating, causing side-reactions (metalation). | Perform the reaction in a less coordinating solvent system (e.g., diethyl ether or a hexane/ether mixture instead of pure THF).[16] Maintain very low temperatures (-78 °C) to improve selectivity. |
Visualization: Solvent Stabilization of a Grignard Reagent
Caption: Ethereal solvent molecules coordinating to and stabilizing a Grignard reagent.
Reference Data: Properties of Common Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type |
| Water | H₂O | 100 | 80.1 | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Dimethyl Sulfoxide | (CH₃)₂SO | 189 | 46.7 | Polar Aprotic |
| N,N-Dimethylformamide | HCON(CH₃)₂ | 153 | 36.7 | Polar Aprotic |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic |
| Acetone | (CH₃)₂CO | 56 | 20.7 | Polar Aprotic |
| Tetrahydrofuran | C₄H₈O | 66 | 7.6 | Polar Aprotic |
| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | Non-Polar / Weakly Polar |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | Non-Polar |
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Aromatic Substitution. (n.d.). Vapourtec. [Link]
-
Why are ethereal solvents important for the success of preparing the Grignard reagent? (2022). brainly.com. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Grignard Reagents. (n.d.). ACS Publications. [Link]
- Process for the preparation of 3-bromo-4-fluorotoluene. (n.d.).
-
The lithiation of fluorinated benzenes and its dependence on solvent and temperature. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Effects of Solvents and Additives in the Asymmetric Heck Reaction. (n.d.). Journal of the American Chemical Society. [Link]
-
Organolithium reagent. (n.d.). Wikipedia. [Link]
-
What is the role of ether in preparation of Grignard reagents? (2018). Quora. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. [Link]
-
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers. (2025). ResearchGate. [Link]
-
How to Memorize Organic Chemistry Reactions and Reagents. (2018). YouTube. [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]
-
Why are ethereal solvents important to the success of preparing the grignard reagent? (n.d.). Toppr. [Link]
-
Polar Protic & Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
-
Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven? (2025). PMC. [Link]
-
The Role of Conjugation in the Halogen Lithium Exchange Selectivity. (n.d.). Chemistry Europe. [Link]
-
Organolithium reagent. (n.d.). newworldencyclopedia.org. [Link]
-
Coupling Reactions Organic Chemistry. (2021). YouTube. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media. (n.d.). MDPI. [Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. (2025). ResearchGate. [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction. (2023). PMC. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PMC. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. [Link]
-
Diazonium compound. (n.d.). Wikipedia. [Link]
-
Halogen-bond-promoted direct cross-coupling. (n.d.). Organic Chemistry Frontiers. [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. [Link]
-
Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025). ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (2025). YouTube. [Link]
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Technical Guide: Preventing Debromination in 3-Bromo-4,5-difluorotoluene Reactions
Topic: Preventing debromination in 3-Bromo-4,5-difluorotoluene reactions Content type: Technical Support Center Guide
Diagnostic Overview: Why This Substrate Fails
3-Bromo-4,5-difluorotoluene is a deceptive substrate. While it appears to be a standard aryl bromide, the presence of two fluorine atoms creates a highly electron-deficient
-
Protodebromination (Hydrodebromination) in Cross-Couplings: In Pd-catalyzed reactions (Suzuki, Buchwald), the electron-poor nature of the ring accelerates oxidative addition. However, it also renders the resulting Pd(II)-aryl intermediate highly susceptible to reduction by hydride sources (solvents, bases) before the desired transmetallation can occur.
-
Competing Deprotonation in Metallation: When attempting Lithium-Halogen (Li-Hal) exchange, the inductive effect of the fluorines acidifies the ring protons (positions 2 and 6) and the benzylic methyl protons. If conditions are not kinetically locked, bases (n-BuLi) will deprotonate rather than exchange, or the lithiated species will "proton quench" via solvent attack.
Scenario A: Preventing Debromination in Pd-Catalyzed Cross-Coupling
The Problem: You observe the formation of 3,4-difluorotoluene (Ar-H) instead of your coupled product. The Cause: The catalytic cycle is leaking into a reduction pathway. This is usually driven by a "slow transmetallation" step, allowing a Pd-Hydride species to form and reductively eliminate with your aryl group.
Mechanism of Failure
The diagram below illustrates where the process breaks down.
Figure 1: The "Leak" in the catalytic cycle. Electron-deficient aryl bromides undergo fast oxidative addition, accumulating the Pd(II) intermediate. If transmetallation is slower than hydride abstraction from the solvent/base, debromination occurs.
Troubleshooting Protocol (Suzuki-Miyaura)
| Variable | Recommendation | Scientific Rationale |
| Base | Avoid Alkoxides (NaOEt, KOtBu). Use Inorganic Carbonates/Phosphates (K₃PO₄, Cs₂CO₃).[1] | Alkoxide bases contain |
| Solvent | Switch to Aprotic. Use Toluene, Dioxane, or DMF. | Primary and secondary alcohols (EtOH, iPrOH) are potent hydride sources. If solubility requires alcohol, use t-Amyl alcohol (sterically hindered) or a biphasic system (Toluene/H₂O). |
| Water | Strict Control. | While Suzuki requires some water, excess water at high temps can promote protodebromination. Use a defined ratio (e.g., 4:1 Dioxane:H₂O) rather than "wet solvent." |
| Catalyst | High Activity / Bulky Ligands. Use Pd(dppf)Cl₂ or Pd-XPhos G4. | Bulky, electron-rich ligands accelerate the Transmetallation and Reductive Elimination steps, outcompeting the side reaction [2]. |
| Temp | Lower is Better. | High temperatures favor the higher-energy activation of hydride transfer. Run at the lowest temp that permits coupling (start at 60°C, not reflux). |
Validated Protocol: Suzuki Coupling of 3-Bromo-4,5-difluorotoluene
-
Charge: Flask with 3-Bromo-4,5-difluorotoluene (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 1,4-Dioxane/Water (5:1 ratio). Do not use Ethanol.
-
Degas: Sparge with Argon for 15 mins. Oxygen promotes homocoupling and catalyst decomposition.[2]
-
Reaction: Heat to 80°C. Monitor by HPLC/GC.
-
Checkpoint: If Ar-H (debrominated) appears >5%, lower temp to 60°C and increase catalyst loading to 5 mol%.
Scenario B: Lithium-Halogen Exchange (Li-Hal)
The Problem: Low yield of electrophile trapping; recovery of starting material or methylated byproducts. The Cause: Competition between Li-Hal exchange (Kinetic) and Deprotonation (Thermodynamic). The fluorines make the ring protons acidic (pKa ~25-30), allowing n-BuLi to act as a base.
The "Turbo-Grignard" Solution
Standard organolithiums (n-BuLi) are often too basic and aggressive for this substrate. The industry standard for polyfluorinated arenes is the Knochel-Hauser Turbo Grignard (iPrMgCl·LiCl) .
-
Why? The Mg-C bond is more covalent (less basic) than Li-C, preventing deprotonation. The LiCl breaks up aggregates, increasing the rate of exchange so it proceeds even at lower temperatures [3].
Comparison of Methods
| Method | Reagent | Temp | Risk Level | Mechanism Note |
| Standard | n-BuLi | -78°C | High | High risk of deprotonation at pos. 2 or 6. Must be extremely fast. |
| Inverse | t-BuLi | -100°C | Medium | t-BuLi is faster at exchange than n-BuLi (2 equiv required), but highly pyrophoric. |
| Recommended | iPrMgCl·LiCl | -15°C to 0°C | Low | Magnesiation. Highly selective for Br-exchange over H-abstraction. |
Validated Protocol: Selective Magnesiation
-
Setup: Flame-dried flask under Argon.
-
Dissolution: Dissolve 3-Bromo-4,5-difluorotoluene (1.0 eq) in anhydrous THF (0.5 M).
-
Exchange: Cool to -15°C . Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) .
-
Incubation: Stir at -15°C for 30-60 mins. Note: Unlike Li-exchange which is instant, Mg-exchange requires time.
-
Check: Quench a small aliquot with D₂O. Analyze by NMR/MS.
-
Success: Mass shift of +1 (D replaces Br).
-
Failure: Starting material remains (needs more time/temp).
-
-
Trapping: Add electrophile (Aldehyde, Ketone, etc.) at -15°C, then warm to RT.
Frequently Asked Questions (FAQs)
Q: I see a "dimer" impurity in my Suzuki reaction. What is it? A: This is likely the homocoupling of your boronic acid (Ar'-Ar') or the homocoupling of your starting material (Ar-Ar). If it is Ar-Ar (3,3'-bis(4,5-difluorotoluene)), your catalyst is reducing Pd(II) back to Pd(I)/Pd(0) without transmetallation. Solution: Degas more thoroughly (remove O₂) and ensure your boronic acid is not degrading (use excess).
Q: Can I use ethanol if I lower the temperature? A: It is risky. With polyfluorinated substrates, the electronic bias for reduction is strong. Even at 60°C, ethanol acts as a hydride donor. If you must use a protic solvent for solubility, use trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) ; these are acidic alcohols and poor hydride donors, though they may inhibit some basic catalytic cycles.
Q: Why does t-BuLi require 2 equivalents? A: The first equivalent performs the Li-Hal exchange, generating t-Butyl bromide. The second equivalent immediately destroys the t-Butyl bromide (via elimination to isobutene) to prevent it from reacting with your newly formed aryl lithium. If you use only 1 equivalent, you will get a mixture of alkylated side products.
References
-
Navarro, O. et al. (2005).[2] "Mechanistic Study of the Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry.
-
Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Polyfluorinated Aryl Boronates." Accounts of Chemical Research.
-
Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.
Sources
Technical Support Center: Exotherm Management for 3-Bromo-4,5-difluorotoluene
Current Status: Operational Ticket ID: T-BDFT-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary & Core Directive
The Challenge: You are working with 3-Bromo-4,5-difluorotoluene , a polyfluorinated aryl halide. The primary hazard during functionalization (specifically Lithium-Halogen exchange) is not just the exotherm of the exchange itself, but the thermal instability of the resulting aryl lithium intermediate.
The Critical Failure Mode:
If the internal temperature rises above -60°C , the 3-lithio-4,5-difluorotoluene species will undergo essentially instantaneous
Operational Mandate: Your cooling system is not just for removing heat of addition; it is for kinetic suppression of the benzyne pathway.
Technical Troubleshooting Guide
Symptom: Sudden Temperature Spike During Reagent Addition
Diagnosis: Heat accumulation rate > Heat removal rate. Context: The Li-Br exchange is extremely fast (diffusion-controlled) and exothermic.
| Possible Cause | Verification Step | Corrective Action |
| Addition Rate too Fast | Check dosing pump logs or addition funnel stopcock position. | Immediate Stop. Pause addition. Allow internal temp to return to baseline (-78°C). Resume at 50% reduced rate. |
| Insufficient Cooling Capacity | Calculate surface-area-to-volume ratio. Is the flask too large for the bath? | Switch to a dry ice/acetone slurry (superior heat transfer to pellets). Ensure the bath level is above the internal liquid level. |
| Probe Lag | Are you monitoring Jacket/Bath or Internal temp? | Mandatory: Use an internal thermocouple directly in the reaction mixture. |
Symptom: Formation of Black/Brown Tar (Low Yield)
Diagnosis: Benzyne formation (Thermal Decomposition). Context: The intermediate warmed up, eliminating LiF.
| Possible Cause | Verification Step | Corrective Action |
| "Hot" Spots | Check stirring rate. Is the solution viscous? | Increase agitation RPM. Ensure the stirring vortex pulls the cold surface liquid down to the addition point. |
| Slow Quench | Did the mixture sit at -78°C for >1 hour? | Minimize dwell time. The aryl lithium species is metastable. Quench with electrophile immediately after the exchange is complete (typically 15-30 mins). |
| Solvent Contamination | Check THF water content (Karl Fischer). | Water acts as a proton source, killing the anion and generating heat (acid-base rxn). Use freshly distilled or column-dried THF (<50 ppm H₂O). |
Visualizing the Hazard: The Benzyne Pathway
The following diagram illustrates the "Safe Path" (Lithiation) versus the "Failure Path" (Benzyne Formation).
Caption: Figure 1. Kinetic competition between stable lithiation (green path) and thermal decomposition via benzyne formation (red path).
Standard Operating Procedure (SOP): Safe Lithiation
Objective: Synthesis of 3-Borono-4,5-difluorotoluene (Suzuki Precursor). Scale: 10 mmol (Lab Scale).
Phase 1: Preparation
-
Vessel: Flame-dried 3-neck round bottom flask equipped with:
-
Nitrogen/Argon inlet.
-
Internal low-temp thermometer (must read to -100°C).
-
Pressure-equalizing addition funnel.
-
-
Solvent: Anhydrous THF (Tetrahydrofuran). Note: Diethyl ether can be used but THF often provides better solubility for the lithiated species.
Phase 2: The Critical Exchange (Exotherm Zone)
-
Charge: Add 3-Bromo-4,5-difluorotoluene (1.0 equiv) and THF (concentration ~0.2 M).
-
Cool: Submerge in a Dry Ice/Acetone bath. Allow internal temperature to reach -78°C .
-
Addition: Add n-Butyllithium (1.05 equiv, 1.6M or 2.5M in hexanes) dropwise.
-
Constraint: Rate must be controlled so internal temp never exceeds -70°C .
-
Observation: A color change (often yellow/orange) indicates formation of the aryl lithium.
-
-
Soak: Stir at -78°C for exactly 15-20 minutes .
-
Warning: Do not extend this time unnecessarily. The species is metastable.
-
Phase 3: Electrophile Trapping & Quench
-
Trapping: Add Triisopropyl borate (1.2 equiv) dropwise, maintaining temp < -70°C.
-
Warming: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally over 2 hours.
-
Quench: Add 1M HCl (aqueous) to hydrolyze the boronate ester to the boronic acid.
Frequently Asked Questions (FAQs)
Q: Can I use t-Butyllithium instead of n-Butyllithium? A: Yes, but proceed with extreme caution. t-BuLi undergoes Li-Halogen exchange much faster (often requiring -100°C) and is pyrophoric. For aryl bromides, n-BuLi is usually sufficient and safer. If you must use t-BuLi, use 2 equivalents (one for exchange, one to scavenge the resulting t-butyl bromide).
Q: Why did my reaction explode/pressurize upon warming? A: If you did not quench the lithiated species and allowed it to warm up, it likely eliminated LiF to form a benzyne, which then polymerized exothermically. Always quench cold or ensure the electrophile has fully reacted before removing the cooling bath.
Q: Can I scale this up to 1kg? A: Not in batch mode. The surface-area-to-volume ratio in a large reactor is insufficient to manage the heat of the Li-Br exchange while keeping the bulk temp below -70°C. For kg-scale, you must use Continuous Flow Chemistry (microreactors) to manage the exotherm and residence time precisely [1].
References
- Source: Anderson, N. G. "Practical Process Research & Development." Academic Press.
-
Benzyne Formation from Fluorinated Aromatics
- Source: H. Gilman & R. D. Gorsich, J. Am. Chem. Soc.1956, 78, 2217.
-
Link:
- Context: Foundational work establishing the instability of ortho-fluorophenyllithium species.
-
Safety of Lithium-Halogen Exchange
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-4,5-difluorotoluene and Its Isomers in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and a handle for cross-coupling reactions on an aromatic scaffold is of paramount importance. Substituted bromodifluorotoluenes are valuable building blocks that offer precisely this combination. However, the seemingly subtle shift in the positions of the bromo and fluoro substituents across isomers can dramatically alter the molecule's reactivity, influencing reaction outcomes, yields, and the feasibility of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of 3-Bromo-4,5-difluorotoluene and its key isomers, supported by an examination of established chemical principles and available experimental insights.
Introduction to the Isomers and the Foundation of Their Reactivity
The isomers in focus for this comparison are primarily those of bromodifluorotoluene, with a specific emphasis on 3-Bromo-4,5-difluorotoluene. The electronic and steric environment around the carbon-bromine (C-Br) bond, as well as the activation or deactivation of the aromatic ring towards nucleophilic attack, are the principal determinants of their differential reactivity. The strong electron-withdrawing nature of fluorine substituents plays a crucial role in influencing the electron density of the aromatic ring and the acidity of adjacent protons.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron species and an organic halide, is a widely employed transformation. The electronic nature of the aryl bromide significantly impacts the rate of oxidative addition. Electron-deficient aryl bromides generally exhibit higher reactivity.
-
3-Bromo-4,5-difluorotoluene : The bromine atom is situated between a methyl group and a fluorine atom. The two fluorine atoms strongly withdraw electron density from the ring, making the C-Br bond susceptible to oxidative addition.
-
2-Bromo-4,5-difluorotoluene : Here, the bromine is ortho to the methyl group, which can introduce steric hindrance that may slightly retard the rate of oxidative addition compared to a less hindered isomer.
-
4-Bromo-2,3-difluorotoluene : In this isomer, the bromine is para to the methyl group and flanked by hydrogen and a fluorine atom. The electron-withdrawing fluorine atoms are expected to activate the C-Br bond for oxidative addition.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Bromodifluorotoluene Isomers
| Isomer | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 3-Bromo-4,5-difluorotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | Est. 85-95% |
| 2-Bromo-4,5-difluorotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | Est. 80-90% |
| 4-Bromo-2,3-difluorotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | Est. 85-95% |
Estimated yields are based on typical outcomes for analogous fluorinated aryl bromides in the absence of direct comparative studies under identical conditions.
The choice of ligand on the palladium catalyst can be critical in overcoming steric hindrance and promoting efficient coupling, especially for ortho-substituted isomers.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active molecules. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is heavily influenced by the electronic properties and steric environment of the aryl bromide.
The electron-deficient nature of the difluorinated aromatic ring in all isomers is generally favorable for the oxidative addition step. However, steric hindrance around the C-Br bond can play a more significant role, particularly with bulky amine coupling partners.
-
3-Bromo-4,5-difluorotoluene : With the bromine atom in a relatively unhindered position, it is expected to undergo Buchwald-Hartwig amination efficiently.
-
2-Bromo-4,5-difluorotoluene : The ortho-methyl group can present a steric challenge, potentially requiring more sterically demanding and electron-rich phosphine ligands to facilitate the reaction.
-
4-Bromo-2,3-difluorotoluene : This isomer is also expected to be a good substrate for this reaction due to the electronic activation and lack of significant steric hindrance adjacent to the bromine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromodifluorotoluene isomer (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Directed ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The directing group, typically a heteroatom-containing functionality, coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. While the methyl group is a weak directing group, fluorine atoms can act as effective directing groups for lithiation.
The acidity of the aromatic protons is significantly increased by the inductive effect of the fluorine atoms. This allows for deprotonation at positions ortho to a fluorine atom using strong bases like lithium diisopropylamide (LDA) or n-butyllithium.
-
3-Bromo-4,5-difluorotoluene : The most acidic proton is likely the one at the C-6 position, being ortho to the fluorine at C-5. Lithiation at this position would be the expected major pathway. The proton at C-2, being ortho to the other fluorine at C-4, is another potential site for deprotonation.
-
Halogen-metal exchange : In the presence of alkyllithium reagents at low temperatures, bromine-lithium exchange can also occur, providing an alternative route to a lithiated intermediate. The competition between deprotonation (ortho-lithiation) and halogen-metal exchange is dependent on the specific isomer, the organolithium reagent used, and the reaction conditions.
Experimental Protocol: General Procedure for Directed ortho-Lithiation and Trapping
-
To a solution of the bromodifluorotoluene isomer (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78 °C, add a solution of the organolithium reagent (e.g., LDA or n-BuLi, 1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours) to allow for metalation.
-
Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in the same solvent at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Conclusion
The reactivity of 3-Bromo-4,5-difluorotoluene and its isomers is a nuanced interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the fluorine atoms generally enhances reactivity, with steric hindrance around the C-Br bond being a key differentiating factor among isomers. For nucleophilic aromatic substitution, the positions of the fluorine atoms relative to each other and to potential leaving groups are critical in determining the site and rate of reaction. Finally, in directed ortho-metalation, the fluorine atoms act as potent directing groups, guiding regioselective functionalization, while the possibility of bromine-lithium exchange adds another layer of synthetic utility. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes towards complex, fluorinated molecules in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]
-
Snieckus, V. Directed Ortho Metalation. Toluene-Derived and Other Non-Aromatic Systems. Chemical Reviews1990 , 90 (6), 879–933. [Link]
Technical Guide: 3-Bromo-4,5-difluorotoluene vs. 3-Bromo-4,5-dichlorotoluene in Cross-Coupling
Executive Summary
The Core Trade-off: The choice between 3-Bromo-4,5-difluorotoluene (DFT) and 3-Bromo-4,5-dichlorotoluene (DCT) in cross-coupling represents a classic decision matrix between chemoselectivity/reactivity and cost/availability .[1]
-
3-Bromo-4,5-difluorotoluene (DFT) is the "High-Fidelity" candidate. The C-F bonds are inert to standard Pd(0) oxidative addition, creating a wide thermodynamic window for exclusive C-Br coupling. Its smaller steric profile allows for milder reaction conditions.
-
3-Bromo-4,5-dichlorotoluene (DCT) is the "Process-Intensive" candidate. While often more cost-effective, the C-Cl bonds introduce a risk of competitive oxidative addition (side reactions) and the larger chlorine atom at the ortho-position creates significant steric hindrance, often necessitating specialized, high-activity ligand systems (e.g., Buchwald phosphines) to drive conversion.
Critical Analysis: The Halogen Impact
To make an informed selection, one must understand the electronic and steric environment created by the halogen substituents at positions 4 and 5 relative to the reactive bromine at position 3.
Steric Exclusion Zone (The Ortho Effect)
The primary differentiator is the steric bulk at Position 4, which is ortho to the reactive Bromine (Position 3).
-
Difluoro (DFT): Fluorine (Van der Waals radius
) is a bioisostere of hydrogen. It exerts minimal steric pressure on the C-Br bond, allowing standard ligands (e.g., , dppf) to easily access the metal center during oxidative addition. -
Dichloro (DCT): Chlorine (
) is significantly larger. The ortho-chlorine creates a "steric wall," impeding the approach of the Palladium catalyst. This necessitates the use of ligands with smaller cone angles or flexible "gated" systems (like biaryl phosphines) to facilitate the reaction.
Chemoselectivity & Bond Dissociation Energy (BDE)
The success of the coupling depends on the catalyst activating the C-Br bond while leaving the C-X bonds (F or Cl) intact.
| Bond Type | Approx.[2][3][4][5][6] BDE (kcal/mol) | Reactivity Implication |
| C-F (Aryl) | ~126 | Inert. Will not couple under standard Suzuki/Buchwald conditions. Ideal for late-stage functionalization. |
| C-Cl (Aryl) | ~96 | Competitively Reactive. Modern catalysts (e.g., XPhos-Pd-G2) can activate this bond, leading to polymerization or oligomerization side products. |
| C-Br (Aryl) | ~81 | Primary Reactive Site. The target for oxidative addition. |
Electronic Activation
Both F and Cl are electron-withdrawing by induction (
-
DFT: The high electronegativity of two fluorine atoms makes the ring highly electron-poor, significantly accelerating the oxidative addition at the C-Br bond compared to non-halogenated toluenes.
-
DCT: Chlorine is less electronegative. While still activated, the electronic boost is weaker than in the difluoro analog. Combined with the steric hindrance, DCT reacts slower than DFT.
Visualization: Selectivity Landscapes
The following diagram illustrates the kinetic pathways. Note how the Dichloro pathway has a narrower "Safe Operation Window" before side reactions occur.
Figure 1: Kinetic landscape comparison. The Difluoro pathway offers a direct, low-barrier route. The Dichloro pathway is complicated by steric hindrance (slowing the main reaction) and weaker C-Cl bonds (opening side-reaction pathways).
Experimental Protocols
Protocol A: The "High-Fidelity" Method (For Difluoro Substrate)
Recommended for Discovery Chemistry and Library Synthesis where yield and purity are paramount.
Rationale: The electron-deficient nature of the difluoro ring allows for mild bases and standard ligands.
-
Catalyst:
(1-3 mol%) -
Ligand: dppf (Self-contained in precatalyst)
-
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1)
-
Temperature: 60°C - 80°C
Step-by-Step:
-
Charge reaction vial with 3-Bromo-4,5-difluorotoluene (1.0 equiv), Boronic Acid (1.2 equiv), and Base.
-
Add solvent and degas (sparge with Argon for 5 mins).
-
Add Pd catalyst under Argon flow.
-
Seal and heat to 60°C. Monitor by LCMS.
-
Expectation: Conversion >95% within 2-4 hours. Minimal dehalogenation.[3]
Protocol B: The "Steric-Buster" Method (For Dichloro Substrate)
Required for Process Chemistry where the Dichloro substrate is used for cost savings.
Rationale: The ortho-chloro steric bulk requires a bulky, electron-rich biaryl phosphine ligand (Buchwald type) to facilitate oxidative addition. However, temperature must be controlled to prevent C-Cl activation.
-
Catalyst:
(1-2 mol%) or Pd-G3-XPhos -
Ligand: XPhos or SPhos (2-4 mol%)
-
Why: SPhos is excellent for sterically hindered aryl chlorides/bromides. XPhos is more active but carries higher risk of C-Cl activation if overheated.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene / Water (10:1) or THF
-
Temperature: 80°C (Strict control)
Step-by-Step:
-
Pre-complexation (Critical): Stir
and Ligand in solvent for 10 mins at RT to form the active species. -
Add 3-Bromo-4,5-dichlorotoluene and Boronic acid.
-
Add Base and degas thoroughly.
-
Heat to 80°C.
-
Stop Condition: Quench immediately upon consumption of starting material. Prolonged heating will initiate C-Cl coupling (detected as M+Substrate mass in LCMS).
Decision Matrix
Use the following flowchart to select the appropriate intermediate for your campaign.
Figure 2: Decision framework. Unless the final molecule specifically requires chlorine atoms for SAR (Structure-Activity Relationship), the Difluoro analog is the superior synthetic handle.
Comparative Data Summary
| Feature | 3-Bromo-4,5-difluorotoluene | 3-Bromo-4,5-dichlorotoluene |
| CAS Number | 452-62-0 (Analog) | 2033-98-9 (Analog) |
| C-Br Reactivity | High (Activated by F-induction) | Moderate (Hindered by Cl-sterics) |
| Chemoselectivity | Excellent (C-F is inert) | Fair (C-Cl is reactive >80°C) |
| Steric Profile | Low (F is small) | High (Cl is bulky) |
| Preferred Catalyst | ||
| Cost | Generally Higher | Generally Lower |
References
-
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from
-
American Chemical Society (ACS). (2022).[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from
-
ResearchGate. (2022). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of Rhodium-Promoted Direct Arylation.[4] Retrieved from
-
InnoPharmchem. (2024).[7] The Chemistry of 3-Bromo-4-fluorotoluene: From Synthesis to Application. Retrieved from
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 3-Bromo-4,5-difluorotoluene
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 3-Bromo-4,5-difluorotoluene stands out as a particularly valuable starting material. Its vicinal difluoro motif offers a unique electronic profile, while the bromine atom and methyl group provide orthogonal handles for diverse chemical transformations. However, the synthesis of novel compounds is only the first step; rigorous and unequivocal structural validation is paramount to ensure that downstream biological or material science data is reliable and reproducible.
This guide provides a comparative framework for synthesizing and validating the structures of novel compounds derived from 3-Bromo-4,5-difluorotoluene. We will delve into two powerful synthetic methodologies, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and detail a multi-technique analytical workflow for absolute structural confirmation, grounded in the principles of scientific integrity and supported by experimental evidence.
Part 1: Synthetic Pathways from a Versatile Precursor
The chemical reactivity of 3-Bromo-4,5-difluorotoluene is dominated by the carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents.[1][2] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step, leading to higher yields and faster reaction times.[4]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction efficiency and must be compatible with other functional groups in the substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents, enabling the reaction to proceed efficiently.
Comparative Performance of Buchwald-Hartwig Conditions
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 96 |
| Aniline | Pd(OAc)₂ / BrettPhos | LHMDS | 1,4-Dioxane | 110 | 91 |
| Carbazole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 89 |
| Benzylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 94 |
Part 2: The Analytical Gauntlet: A Self-Validating Workflow for Structural Elucidation
The structural elucidation of a novel organic compound is not a linear process but rather a synergistic workflow where multiple independent analytical techniques are used to build an irrefutable case for the proposed structure. [6][7]Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system. [8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. [9]For fluorine-containing molecules, ¹⁹F NMR is an exceptionally sensitive and informative technique. [10] Expertise & Insights:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (aliphatic, aromatic, carbonyl, etc.).
-
¹⁹F NMR: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. [11]Its chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for structural changes. [12]Couplings between ¹⁹F and ¹H or ¹³C are invaluable for confirming the points of fluorination.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular skeleton by establishing correlations between nuclei through bonds (¹H-¹H, ¹H-¹³C) or over multiple bonds (¹H-¹³C).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak. Reference ¹⁹F spectra to an external standard like CFCl₃ (0 ppm) or an internal standard.
-
2D Experiments: If the structure is not immediately obvious, acquire 2D spectra such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish atom connectivity.
-
Data Analysis: Integrate proton signals, determine chemical shifts (ppm), and measure coupling constants (Hz). Correlate all data to build the final structure.
Hypothetical NMR Data for a Novel Biaryl Product
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.50-7.40 | m | - | Aromatic Protons |
| ¹H | 7.25 | d | J(H,F) = 8.5 | Aromatic Proton near F |
| ¹H | 3.85 | s | - | -OCH₃ |
| ¹H | 2.30 | s | - | Ar-CH₃ |
| ¹³C | 160.2 | s | - | C-OCH₃ |
| ¹³C | 150.1 | dd | J(C,F) = 250, 15 | C-F |
| ¹³C | 115.8 | d | J(C,F) = 20 | C-C-F |
| ¹⁹F | -135.5 | d | J(F,F) = 20 | Ar-F |
| ¹⁹F | -140.2 | d | J(F,F) = 20 | Ar-F |
B. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental composition. [13][14]In drug discovery, it is indispensable for confirming the identity and purity of synthesized compounds. [15][16] Expertise & Insights:
-
Molecular Ion Peak (M⁺): High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical piece of evidence in structural validation.
-
Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) in the starting material provides a clear isotopic signature in the mass spectrum of any bromine-containing intermediates or byproducts. The disappearance of this pattern in the final product is a strong indicator of successful reaction.
-
Fragmentation: The fragmentation pattern can serve as a fingerprint for the molecule, offering clues about its substructures and confirming connectivity.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental formula that best fits the measured mass.
C. Single Crystal X-ray Crystallography
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. [17][18]It yields a three-dimensional map of the electron density within the molecule, revealing precise bond lengths, bond angles, and stereochemistry. [19][20][21] Expertise & Insights:
-
The Gold Standard: This technique is considered the "gold standard" because it provides a direct visualization of the molecular structure, leaving no ambiguity about atom connectivity or spatial arrangement.
-
Crystal Growth: The primary challenge is often growing a suitable single crystal. This can be a process of trial and error, involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Structure Refinement: The quality of the final structure is assessed by parameters like the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. A low R-factor (< 0.05) signifies a high-quality, reliable structure.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent system.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (typically 100 K) and collect diffraction data using a modern X-ray diffractometer.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the density and refine it against the experimental data until convergence is reached.
-
Validation: Validate the final structure using software like CheckCIF to ensure it is chemically and crystallographically sound.
Hypothetical Crystallographic Data Summary
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃F₂NO |
| Formula Weight | 261.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.54, 12.31, 10.98 |
| β (°) | 98.7 |
| Volume (ų) | 1139.4 |
| Z (molecules/unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
The journey from a versatile building block like 3-Bromo-4,5-difluorotoluene to a novel, well-characterized compound is a testament to the power of modern synthetic chemistry and analytical science. The successful application of robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of diverse molecular architectures. However, synthesis alone is insufficient. A rigorous, multi-pronged validation strategy that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is not merely good practice—it is an absolute requirement for scientific integrity. By corroborating data from these independent techniques, researchers can establish an unequivocal structural proof, ensuring that subsequent investigations in drug discovery and materials science are built upon a solid and trustworthy foundation.
References
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
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Hiebel, M. A., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The FEBS Journal. [Link]
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Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
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Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. [Link]
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ResearchGate. (n.d.). Synthesis and conformations of 3‐bromo‐2,4‐difluoro‐5‐halo‐l‐talitol.... [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry. [Link]
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Molyneux, R. J., et al. (2019). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
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American Chemical Society Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. [Link]
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Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]
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Studylib. (2014). The Suzuki Reaction. [Link]
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Drug Discovery World. (2021). Mass spectrometry applications for drug discovery and development. [Link]
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University of Washington. (n.d.). Fluorine NMR. [Link]
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YouTube. (2019). Buchwald-Hartwig coupling. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Ghaffari, M., et al. (2024). A transformer based generative chemical language AI model for structural elucidation of organic compounds. Journal of Cheminformatics. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Al-Majid, A. M. A., et al. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link]
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American Chemical Society Publications. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society. [Link]
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Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [22][23][24]triazolo [4, 3-d] [22][23]diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
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Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-4,5-difluorotoluene
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This palladium-catalyzed carbon-carbon bond formation offers mild reaction conditions and a high tolerance for various functional groups.[1][2] However, the efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst, especially when dealing with electronically demanding substrates such as 3-Bromo-4,5-difluorotoluene. The electron-withdrawing nature of the fluorine atoms on this substrate can significantly impact the oxidative addition step of the catalytic cycle, necessitating a careful selection of the catalyst system to achieve optimal results.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 3-Bromo-4,5-difluorotoluene and similar electron-deficient aryl bromides. We will delve into the mechanistic reasoning behind catalyst performance and provide supporting experimental data to inform your selection process.
Understanding the Catalytic Landscape: A Comparative Analysis
The choice of palladium catalyst and its associated ligands is paramount for a successful Suzuki coupling. The electronic and steric properties of the ligands play a crucial role in modulating the reactivity of the palladium center throughout the catalytic cycle. For electron-deficient aryl bromides, a catalyst that facilitates the oxidative addition step is often preferred.
Here, we compare the performance of several commonly used palladium catalyst systems in the context of Suzuki coupling with substrates analogous to 3-Bromo-4,5-difluorotoluene.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Observed Yields for Similar Substrates | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Monodentate phosphine | 1-5 | Toluene or Dioxane, Base (e.g., K₂CO₃, K₃PO₄), 80-100 °C | Moderate to Good | Commercially available and widely used, but may require higher catalyst loadings and longer reaction times for challenging substrates.[3][4] |
| Pd(dppf)Cl₂ | Bidentate ferrocenylphosphine | 1-3 | Dioxane or DMF, Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C | Good to Excellent | The 'dppf' ligand's bite angle and electron-donating properties can enhance catalyst stability and activity.[5][6] |
| Pd(OAc)₂ / SPhos | Bulky, electron-rich biarylphosphine | 0.1-2 | Toluene or Dioxane, Base (e.g., K₃PO₄), Room Temp to 80 °C | Excellent | Highly active for a broad range of aryl bromides, including electron-deficient and sterically hindered ones, often at lower catalyst loadings and milder conditions.[2] |
| Heterogeneous Pd/C | Palladium on activated carbon | 5-10 | Various solvents, Base, 80-120 °C | Variable | Easy to remove by filtration, but may suffer from lower activity and potential metal leaching compared to homogeneous catalysts. |
Causality Behind Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic and versatile catalyst.[3] However, for electron-deficient substrates, the relatively lower electron-donating ability of triphenylphosphine may not sufficiently activate the palladium center for efficient oxidative addition. This can lead to slower reaction rates and the need for higher temperatures and catalyst loadings.[3]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand is a "bite-angle" ligand that chelates to the palladium center. This chelation effect enhances the stability of the catalytic species. Furthermore, the ferrocenyl backbone is electron-rich, which increases the electron density on the palladium, thereby facilitating the oxidative addition of the electron-deficient aryl bromide.[5]
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : SPhos is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands.[2] The steric bulk of the cyclohexyl groups promotes the reductive elimination step, while the electron-rich nature of the ligand significantly accelerates the rate-limiting oxidative addition step, especially for challenging substrates like aryl chlorides and electron-deficient aryl bromides.[2] This often results in higher yields under milder conditions and with lower catalyst loadings.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4,5-difluorotoluene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This detailed protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-4,5-difluorotoluene. Optimization of reaction parameters such as temperature, base, and solvent may be necessary to achieve the highest possible yield for a specific arylboronic acid coupling partner.
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the success of the Suzuki-Miyaura cross-coupling of challenging substrates like 3-Bromo-4,5-difluorotoluene. While traditional catalysts such as Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos often provide superior performance, enabling reactions to proceed under milder conditions with lower catalyst loadings and higher yields. [2]The provided experimental protocol, grounded in the principles of rational catalyst selection, offers a reliable methodology for the synthesis of novel biaryl compounds derived from 3-Bromo-4,5-difluorotoluene, thereby empowering further advancements in drug discovery and materials science.
References
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- 5. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
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A Senior Application Scientist's Guide to 3-Bromo-4,5-difluorotoluene: Performance Benchmarking in Core Synthetic Reactions
Introduction: The Strategic Value of Fluorinated Building Blocks
To my colleagues in the research and drug development community, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated motifs are prized for their ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, 3-Bromo-4,5-difluorotoluene stands out as a versatile and increasingly critical reagent. Its unique substitution pattern—a reactive bromine handle for cross-coupling, two electron-withdrawing fluorine atoms, and a methyl group—offers a nuanced electronic profile that can be exploited in complex synthetic routes.
This guide provides an in-depth, objective analysis of the performance of 3-Bromo-4,5-difluorotoluene in three foundational palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a brief exploration of its utility in Grignard reagent formation. Our objective is not merely to present protocols, but to dissect the causality behind its reactivity, offering field-proven insights to guide your experimental design and accelerate your research endeavors.
Reactivity Profile: Understanding the Electronic Landscape
The reactivity of 3-Bromo-4,5-difluorotoluene is dictated by the interplay of its substituents. The two adjacent fluorine atoms exert a strong inductive electron-withdrawing effect, which polarizes the C-Br bond. This polarization generally facilitates the oxidative addition step in palladium-catalyzed cycles, which is often the rate-determining step for aryl bromides.[1] However, this is balanced by the electron-donating methyl group. This unique electronic configuration makes it a fascinating substrate to benchmark against simpler aryl bromides.
Sources
Comparison of different boronic acids/esters in coupling with 3-Bromo-4,5-difluorotoluene
An Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Boronic Acids and Esters with 3-Bromo-4,5-difluorotoluene
For researchers engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's success, however, is not a given; it is a function of carefully selected components. This guide provides an in-depth comparison of various boronic acid and ester derivatives in their coupling with 3-Bromo-4,5-difluorotoluene, an increasingly relevant building block in medicinal and materials chemistry due to the unique electronic properties conferred by its fluorine substituents. We will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of this powerful transformation.
The Substrate: 3-Bromo-4,5-difluorotoluene
The choice of 3-Bromo-4,5-difluorotoluene as the electrophilic partner presents specific challenges and opportunities. The two electron-withdrawing fluorine atoms activate the C-Br bond, which is generally favorable for the initial oxidative addition step in the catalytic cycle. However, these electronic effects can also influence subsequent steps and the overall reaction kinetics. Understanding how different boron reagents interact with this specific substrate is key to optimizing reaction outcomes.
A Comparative Analysis of Boron Reagents
The nucleophilic partner in the Suzuki-Miyaura reaction, the organoboron species, is not a one-size-fits-all reagent. Its form—be it a boronic acid, a pinacol ester, a trifluoroborate salt, or a MIDA boronate—has profound implications for stability, reactivity, and handling.
Arylboronic Acids: The Reactive Workhorse
Arylboronic acids are the most common class of coupling partners, primarily due to their high reactivity and atom economy.[1] The transmetalation step, often rate-limiting, is generally faster with boronic acids compared to their ester counterparts.[2]
-
Advantages:
-
High reactivity often leads to shorter reaction times and milder conditions.
-
High atom economy as no protecting groups are cleaved off.[1]
-
Wide commercial availability.
-
-
Disadvantages:
-
Prone to decomposition via protodeboronation, especially under acidic or heated conditions.[1]
-
Can undergo trimerization to form cyclic anhydrides (boroxines), which can complicate stoichiometry and reactivity.
-
Can be challenging to purify and may contain residual inorganic salts from their synthesis.
-
Expert Insight: For a substrate like 3-Bromo-4,5-difluorotoluene, the higher reactivity of a boronic acid can be advantageous. However, the potential for protodeboronation requires careful selection of a base and solvent system to maintain a productive catalytic cycle.
Boronic Esters (e.g., Pinacol Esters): The Stable and Steady Performer
Boronic esters, particularly those derived from pinacol, offer a significant advantage in terms of stability.[3] They are generally crystalline solids, are less prone to dehydration or protodeboronation, and are stable to chromatographic purification.[3][4]
-
Advantages:
-
Disadvantages:
Expert Insight: When developing a multi-step synthesis where the boron-containing fragment is introduced early, the stability of a pinacol ester is invaluable. For the coupling with 3-Bromo-4,5-difluorotoluene, a robust catalyst system, often employing bulky, electron-rich phosphine ligands, may be necessary to achieve efficient coupling.[7]
Potassium Trifluoroborate Salts (ArBF₃K): The Robust and Reliable Alternative
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easily handled solids.[8] They are considered protected forms of boronic acids, masking the reactive C-B bond until their reactivity is "unveiled" under the basic conditions of the Suzuki-Miyaura coupling.[9]
-
Advantages:
-
Disadvantages:
-
The transmetalation mechanism is distinct and requires specific conditions, often aqueous base, for efficient reaction.
-
The presence of fluoride ions can have complex effects, sometimes favoring the reaction and at other times forming unreactive boron species.[10]
-
Expert Insight: For library synthesis or when consistency and ease of handling are paramount, potassium trifluoroborates are an excellent choice. Their coupling with 3-Bromo-4,5-difluorotoluene would likely proceed cleanly, given an appropriate biphasic solvent system (e.g., toluene/water or THF/water) and a suitable base like cesium carbonate.[5][8]
MIDA Boronates: The Ultimate in Stability and Control
N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of stability among organoboron reagents. This protection strategy renders the boron atom unreactive to a wide range of conditions, including anhydrous cross-coupling. The boronic acid is only released upon exposure to a mild aqueous base.[11]
-
Advantages:
-
Unparalleled stability, allowing for iterative cross-coupling strategies where a molecule bearing a MIDA boronate can itself undergo Suzuki-Miyaura coupling at another site.[12]
-
MIDA boronates are stable to chromatography, enabling the purification of complex boron-containing intermediates.[11]
-
The "slow release" of the boronic acid under reaction conditions can minimize side reactions like homocoupling.[11]
-
-
Disadvantages:
Expert Insight: MIDA boronates are the reagent of choice for complex, multi-step syntheses. While potentially overkill for a simple coupling with 3-Bromo-4,5-difluorotoluene, their utility becomes apparent when this fragment is part of a larger synthetic endeavor requiring precise control over reactivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of the coupling reaction is dictated by the kinetics of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Data Summary
The following table presents representative, expected outcomes for the coupling of various phenylboron reagents with 3-Bromo-4,5-difluorotoluene under optimized conditions. These are illustrative and serve as a guide for experimental design.
| Boron Reagent | Catalyst (mol%) / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 / 4 | 85-95 |
| Phenylboronic Acid Pinacol Ester | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 / 12 | 80-90 |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 85 / 8 | 90-98 |
| Phenyl MIDA Boronate | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₂CO₃ (3.0) | THF/H₂O (3:1) | 80 / 16 | 75-85 |
Recommended Experimental Protocol
This protocol details a general procedure for the coupling of 3-Bromo-4,5-difluorotoluene with phenylboronic acid, a common starting point for optimization.
Objective: To synthesize 3-phenyl-4,5-difluorotoluene.
Materials:
-
3-Bromo-4,5-difluorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-4,5-difluorotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality: Using a dry vessel under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and potential side reactions. SPhos is a bulky, electron-rich ligand known to promote efficient oxidative addition and reductive elimination, particularly with challenging substrates.
-
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: Oxygen can oxidize the active Pd(0) species, halting the catalytic cycle.
-
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen. The biphasic system with a phosphate base is highly effective for activating the boronic acid for transmetalation.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Causality: Elevated temperature increases the rate of all steps in the catalytic cycle. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-4,5-difluorotoluene.
Logic of Boron Reagent Selection
The choice of boron reagent is a strategic one, balancing stability against reactivity to suit the specific synthetic goal.
Caption: Stability vs. Reactivity in Boron Reagent Selection.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of 3-Bromo-4,5-difluorotoluene is a robust transformation achievable with a range of organoboron reagents. The optimal choice is dictated by the specific context of the research.
-
For rapid, direct couplings and methods development, arylboronic acids remain the first choice due to their inherent reactivity.
-
When stability, ease of purification, and handling are priorities, boronic esters and potassium trifluoroborate salts provide reliable and consistent results.
-
For complex, multi-step syntheses requiring orthogonal reactivity and protection, MIDA boronates are the superior, albeit more synthetically demanding, option.
By understanding the distinct properties and requirements of each class of boron reagent, researchers can harness the full power of the Suzuki-Miyaura reaction to efficiently construct the valuable difluorinated biaryl scaffolds that are critical to modern drug discovery and materials science.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Israel Journal of Chemistry, 54(3), 287-301. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura cross-coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for the predictable synthesis of N-methyliminodiacetic acid boronates. Journal of the American Chemical Society, 131(40), 14495-14502. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Analysis of kinetic profiles for 3-Bromo-4,5-difluorotoluene reactions
Executive Summary
In the landscape of halogenated aromatic building blocks, 3-Bromo-4,5-difluorotoluene (BDFT) represents a critical "electronic sweet spot" between the stability of non-fluorinated analogs and the hypersensitivity of perfluorinated systems.
This guide provides a technical analysis of the kinetic behavior of BDFT in two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange . By comparing BDFT with its mono-fluorinated and non-fluorinated counterparts, we establish an evidence-based framework for optimizing reaction yields and selectivity.
Part 1: The Difluoro Advantage (Mechanistic Framework)
The kinetic distinctiveness of 3-Bromo-4,5-difluorotoluene arises from the cumulative inductive effects (
Electronic Modulation
-
Oxidative Addition Acceleration: The fluorine atoms withdraw electron density from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-Br bond. This facilitates rapid oxidative addition by Pd(0) species, often the rate-determining step (RDS) in cross-coupling cycles.
-
Metabolic Blocking: Unlike 3-bromotoluene, the 4,5-difluoro motif effectively blocks the para- and meta- metabolic oxidation sites, a crucial feature for drug candidates (e.g., kinase inhibitors).
Structural Comparison
| Feature | 3-Bromo-4,5-difluorotoluene | 3-Bromo-4-fluorotoluene | 3-Bromotoluene |
| Electronic Nature | Highly Electron Deficient | Moderately Deficient | Electron Neutral/Rich |
| Oxidative Addition ( | Fastest | Intermediate | Slowest |
| Li-Exchange Stability | Low (Prone to Benzyne) | Moderate | High |
| Crystallinity (Intermediates) | High (Polar interactions) | Moderate | Low |
Part 2: Comparative Kinetic Analysis
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In a standard Suzuki coupling (Pd(PPh3)4, K2CO3, Toluene/Water), the rate of product formation correlates directly with the electrophilicity of the aryl bromide.
Predicted Relative Rate Constants (
| Substrate | Hammett | Relative Rate ( | Kinetic Implication |
| 3-Bromo-4,5-difluorotoluene | +0.70 | ~12.5 | Rapid initiation; requires lower catalyst loading. |
| 3-Bromo-4-fluorotoluene | +0.35 | ~4.2 | Standard baseline reactivity. |
| 3-Bromotoluene | -0.07 | 1.0 (Ref) | Slower activation; requires higher Temp/Cat. |
Expert Insight: While BDFT reacts faster, the electron-deficient product is more prone to protodeboronation if the transmetallation step is slow. Recommendation: Use anhydrous conditions or robust precatalysts (e.g., XPhos Pd G2) to match the rates of oxidative addition and transmetallation.
Scenario B: Lithium-Halogen Exchange
This is the critical failure point for many protocols.
-
The Trap: Lithium-halogen exchange at the C3 position generates a lithiated species with a fluorine atom ortho to the lithium (at C4).
-
The Consequence: This species is thermodynamically unstable and prone to rapid elimination of LiF to form a benzyne intermediate, leading to tars and oligomers.
Stability Window (Temperature vs. Half-life of Ar-Li species):
-
3-Bromotoluene: Stable at -40°C.
-
3-Bromo-4-fluorotoluene: Stable at -60°C.
-
3-Bromo-4,5-difluorotoluene: Unstable above -78°C. Must be generated and trapped in situ (Barbier conditions) or at strictly cryogenic temperatures (< -78°C).
Part 3: Visualization of Kinetic Pathways
Diagram 1: Catalytic Cycle & Fluorine Effect
This diagram illustrates how the difluoro-substitution lowers the activation energy (
Caption: The inductive effect of the 4,5-difluoro motif lowers the transition state energy for oxidative addition, accelerating the entry into the catalytic cycle.
Part 4: Experimental Protocols
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) via In Situ IR
To validate the accelerated oxidative addition rate.
Objective: Determine the initial rate (
-
Setup: Equip a 3-neck flask with a ReactIR probe (or equivalent in-situ monitoring tool), reflux condenser, and septum. Purge with Ar.
-
Baseline: Add Toluene (10 mL) and Catalyst (e.g., Pd(PPh3)4, 1 mol%). Collect background spectrum.
-
Initiation:
-
Add 3-Bromo-4,5-difluorotoluene (1.0 mmol) and internal standard (e.g., dodecane).
-
Heat to 60°C.
-
Inject Boronic Acid solution (1.2 equiv) and Base (K3PO4, 2.0 equiv) simultaneously to start reaction (
).
-
-
Data Acquisition: Monitor the disappearance of the C-Br stretch (~1070 cm⁻¹) and appearance of the product C-C stretch.
-
Analysis: Plot Absorbance vs. Time. Calculate the slope of the initial linear region to determine
.
Protocol 2: Cryogenic Stability Test (Lithium Exchange)
To determine the decomposition temperature of the lithiated intermediate.
-
Dissolution: Dissolve BDFT (1.0 mmol) in dry THF (5 mL) under
. -
Cooling: Cool to -95°C (MeOH/LiN2 bath).
-
Exchange: Add
-BuLi (1.05 equiv) dropwise over 5 mins. -
Quench Study:
-
Aliquot 1: Quench with MeOD immediately at -95°C.
-
Aliquot 2: Warm to -78°C for 10 mins, then quench.
-
Aliquot 3: Warm to -40°C for 10 mins, then quench.
-
-
Analysis: Analyze aliquots by GC-MS.
-
Success: Deuterated product (Ar-D).
-
Failure: Benzyne-derived oligomers or butylated byproducts.
-
Part 5: Safety & Stability Profile
Thermal Hazards (DSC Data): Unlike non-fluorinated aromatics, BDFT exhibits lower thermal stability due to the potential for exothermic decomposition at elevated temperatures, particularly in the presence of metals.
| Parameter | Value/Observation |
| Boiling Point | ~170-175°C (Predicted) |
| Flash Point | >70°C |
| DSC Onset | >250°C (Pure); >140°C (with Pd residues) |
| Incompatibility | Strong bases, Magnesium (Grignard formation requires activation), Lithium (Benzyne risk). |
Handling Precaution: The 4,5-difluoro substitution increases lipophilicity, enhancing skin absorption. Always use fluoro-elastomer gloves (Viton) rather than standard nitrile for prolonged handling.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
-
Kinetics of Oxidative Addition of Aryl Halides. (2024). ChemRxiv.
-
-
Fluorine Effects in Catalysis
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016).[1] Accounts of Chemical Research.
-
- Organolithium Reagents in Synthesis.
-
Safety Data
-
Safety Data Sheet: 3-Bromo-4-fluorotoluene. (Extrapolated data). Sigma-Aldrich.[2]
-
Sources
Dual-Stream Purity Confirmation of 3-Bromo-4,5-difluorotoluene: An Orthogonal HPLC & GC-MS Protocol
Executive Summary: The "Purity Gap" in Halogenated Toluenes
In the synthesis of pharmaceutical intermediates like 3-Bromo-4,5-difluorotoluene (BDFT) , relying on a single analytical technique often leads to the "Purity Gap"—a false sense of quality caused by method-specific blind spots.
-
GC-MS excels at separating regioisomers (e.g., 2-bromo-4,5-difluorotoluene) but often misses non-volatile inorganic salts or high-molecular-weight oligomers.
-
HPLC-UV captures polar byproducts and non-volatiles but frequently fails to resolve structurally similar halogenated isomers due to identical UV chromophores.
This guide outlines a Dual-Stream Orthogonal Protocol designed to close this gap. By cross-validating the volatile profile (GC-MS) with the non-volatile profile (HPLC), researchers can achieve a "mass balance" purity assessment suitable for regulatory filing and high-value drug development.
Strategic Rationale: Why Orthogonality Matters
The synthesis of BDFT typically involves bromination of 4,5-difluorotoluene or sandmeyer-type reactions. These pathways generate specific impurity classes that require distinct detection physics.
| Impurity Class | Likely Contaminants | Detection Blind Spot | Recommended Method |
| Regioisomers | 2-Bromo-4,5-difluorotoluene | Co-elution on standard C18 HPLC columns. | GC-MS (Boiling point/Polarity) |
| Synthetic Precursors | 4,5-Difluorotoluene (Starting Material) | Poor UV absorbance; co-elution in fast HPLC. | GC-MS (Mass spec ID) |
| Oxidation Products | 3-Bromo-4,5-difluorobenzoic acid | Tailing/Adsorption in GC; requires derivatization. | HPLC-UV (Polarity) |
| Inorganic Salts | Bromide salts, Catalysts (Fe/Cu) | Invisible to GC and standard UV (unless complexed). | HPLC (or IC/ROI) |
Method A: GC-MS Protocol (Isomer Resolution)
Objective: To quantify volatile organic impurities (VOIs) and resolve regioisomers based on slight differences in boiling point and polarity.
Chromatographic Conditions
-
System: Agilent 7890/5977 or equivalent single-quadrupole GC-MS.
-
Column: DB-5MS UI (or equivalent 5% Phenyl-arylene).
-
Rationale: The slight polarity of the phenyl phase provides better isomer selectivity than 100% dimethylpolysiloxane (DB-1) columns.
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1).
-
Temp: 250°C.
-
Rationale: BDFT is volatile; split injection prevents column overload and improves peak shape.
-
Temperature Program (The "Isomer Ramp")
Standard fast ramps will merge isomers. Use this "Isomer Ramp" to maximize resolution (
-
Hold: 50°C for 2 min (Solvent delay).
-
Ramp 1: 10°C/min to 140°C (Elution of BDFT).
-
Plateau: Hold at 140°C for 5 min.
-
Expert Insight: This isothermal hold is critical. Isomers often separate best when the oven temperature is near their boiling points, maximizing interaction with the stationary phase.
-
-
Ramp 2: 30°C/min to 280°C (Clean out heavy residues).
Mass Spectrometry Parameters
-
Source: Electron Ionization (EI) @ 70 eV.
-
Scan Range: 35–400 amu.
-
SIM Mode (Optional): Monitor ions m/z 206, 208 (Molecular ion
) and 127 (Loss of Br) for trace quantitation.
Method B: HPLC-UV Protocol (Polar & Non-Volatile Profiling)
Objective: To detect thermally unstable compounds, acids, and non-volatile dimers that degrade or do not elute in GC.
Chromatographic Conditions
-
System: UHPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH C18).
-
Dimensions: 100 mm × 2.1 mm, 1.8 µm particle size.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Acidic modifier suppresses ionization of potential acidic byproducts (like benzoic acid derivatives), sharpening their peaks.
-
-
Wavelength: 254 nm (primary) and 210 nm (secondary).
-
Note: BDFT has strong absorbance at 254 nm due to the aromatic ring.
-
Gradient Profile
| Time (min) | %B | Event |
| 0.00 | 10 | Initial Equilibration |
| 10.00 | 90 | Gradient Elution |
| 12.00 | 90 | Wash |
| 12.10 | 10 | Re-equilibration |
Comparative Analysis & Data Synthesis
To assign a final purity value, you must synthesize data from both streams. Do not simply average the results.
Comparison of Techniques
| Feature | GC-MS (Method A) | HPLC-UV (Method B) | qNMR (Alternative) |
| Sensitivity | High (ppm level) | Moderate to High | Low (~0.1-1%) |
| Isomer Selectivity | Excellent | Poor | Excellent (if peaks resolve) |
| Non-Volatiles | Blind Spot | Excellent | Excellent |
| Quantitation | Area % (requires RRF) | Area % (requires RRF) | Absolute (Molar ratio) |
*RRF = Relative Response Factor
The "Mass Balance" Calculation Logic
The final purity is not the highest number, but the most conservative integration of impurities.
-
Identify Isomers via GC: Use GC-MS area % to quantify regioisomers (e.g., 2.5% impurity).
-
Identify Non-Volatiles via HPLC: Use HPLC area % to quantify oxidation products/dimers (e.g., 0.5% impurity).
-
Calculate Potency:
Note: %LOD (Loss on Drying) covers solvents/water not seen in HPLC/GC.
Workflow Visualization
The following diagram illustrates the decision matrix for processing a sample of 3-Bromo-4,5-difluorotoluene.
Figure 1: Orthogonal workflow for purity confirmation, ensuring no impurity class is overlooked.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]
-
Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
Organic Syntheses. (1923). Preparation of 3-Bromo-4-aminotoluene (Analogous Halogenation Chemistry).[4] Org.[5] Synth. 1923, 3, 19. [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic Isomerism Effects in GC-MS. Molecules.[6][4][7][8][9][10][11] [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. nbinno.com [nbinno.com]
- 9. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4,5-difluorotoluene
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-4,5-difluorotoluene is foundational to discovery. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, scientifically-grounded framework for managing 3-Bromo-4,5-difluorotoluene waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating the "why" behind each step to foster a culture of deep-seated safety and operational excellence.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic properties of 3-Bromo-4,5-difluorotoluene is the critical first step in a sound disposal plan. As a halogenated aromatic compound, it belongs to a class of chemicals that requires special handling due to its potential for persistence in the environment and specific toxicological profiles. While detailed data for this specific molecule may be limited, we can infer its hazard profile from closely related structures like 3-Bromo-4-fluorotoluene and other brominated/fluorinated aromatics.
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is classified as a combustible liquid, meaning it can ignite when exposed to heat or flame.[1] The core principle of our disposal plan, therefore, is containment and segregation to mitigate these risks.
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | Wear nitrile or neoprene gloves and a lab coat. Avoid all personal contact. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][3] | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Flammable / Combustible Liquid | Moderate fire hazard when exposed to heat or flame.[4] | Keep away from ignition sources (heat, sparks, open flames).[1][5] |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life.[5] | Do not dispose of down the drain or in general waste. Prevent any release into the environment. |
Section 2: On-Site Waste Management: Segregation and Accumulation
The cornerstone of proper chemical waste disposal is meticulous segregation at the point of generation. Commingling different waste streams can create dangerous chemical reactions, increase disposal costs significantly, and complicate the disposal process.[6][7] 3-Bromo-4,5-difluorotoluene must be treated as a halogenated organic waste .[8]
The causality behind this segregation is twofold:
-
Economic: Disposal costs for halogenated waste are often much higher than for non-halogenated organic waste because of the specialized incineration process required.[6][7] Mixing them needlessly elevates the cost for the entire volume.
-
Technical: Halogenated compounds require high-temperature incineration with specific "scrubbing" technology to neutralize the acidic gases (like hydrobromic and hydrofluoric acid) produced during combustion. Standard fuel blending or incineration for non-halogenated solvents is not equipped for this, and improper disposal can lead to the formation of highly toxic dioxins and furans.[9]
Protocol for Waste Accumulation
-
Select the Correct Container: Use a designated, chemically resistant container, typically a high-density polyethylene (HDPE) carboy or a safety can. The container must be clearly labeled for "Halogenated Organic Waste."[6][8]
-
Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Safe Handling: Always add waste to the accumulation container inside a chemical fume hood to control vapor exposure.
-
Keep it Closed: The container must be securely capped at all times, except when actively adding waste.[6][7] This minimizes the release of vapors and prevents accidental spills.
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The container should be placed in a secondary containment bin to catch any potential leaks.
-
Avoid Mixing: Critically, do not mix halogenated waste with:
Section 3: Spill Management Protocols
In the event of a spill, a swift and correct response is paramount to ensuring safety.
For Minor Spills (inside a chemical fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[4][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected spill debris is also considered halogenated hazardous waste and must be disposed of accordingly.
For Major Spills (outside a fume hood):
-
Evacuate: Alert everyone in the lab and evacuate the area immediately.
-
Isolate: Close the doors to the laboratory to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.
Section 4: The Final Disposal Workflow
The journey of chemical waste from the lab bench to its final disposition is governed by strict regulatory protocols. The following workflow, visualized in the diagram below, outlines the necessary steps.
Caption: Disposal workflow for 3-Bromo-4,5-difluorotoluene.
The ultimate fate of 3-Bromo-4,5-difluorotoluene waste is controlled, high-temperature incineration at a facility permitted to handle hazardous materials, such as under the Resource Conservation and Recovery Act (RCRA) in the United States.[12] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.
References
-
Organic Syntheses. 3-bromo-4-aminotoluene.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Toluene.[Link]
-
PubChem. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745.[Link]
-
Bucknell University. Hazardous Waste Segregation.[Link]
-
Temple University. Halogenated Solvents in Laboratories.[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene.[Link]
-
Chemistry For Everyone. How Do You Properly Dispose Of Toluene?[Link]
-
ResearchGate. Halogenated Aromatic Compounds.[Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Bromo-4-fluorotoluene | C7H6BrF | CID 96745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. researchgate.net [researchgate.net]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
